2-(6-Aminopurin-9-yl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51467. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-(6-aminopurin-9-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQOTZQDXZDBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287530 | |
| Record name | 2-(6-aminopurin-9-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707-99-3 | |
| Record name | 9-(2-Hydroxyethyl)adenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=707-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 51467 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 707-99-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(6-aminopurin-9-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-aminopurin-9-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(6-Aminopurin-9-yl)ethanol: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and known applications of 2-(6-Aminopurin-9-yl)ethanol (CAS No. 707-99-3), a key nucleoside analog. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its role as a precursor in the development of antiviral and anticancer agents. While direct involvement in specific signaling pathways is not extensively documented, a generalized metabolic pathway for related acyclic nucleoside analogs is presented.
Chemical Properties and Structure
This compound, also known as 9-(2-Hydroxyethyl)adenine, is a synthetic nucleoside analog. It consists of an adenine base attached to an ethanol substituent at the N9 position of the purine ring.[1] At room temperature, it is a white to off-white crystalline solid.[2]
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₅O | [1] |
| Molecular Weight | 179.18 g/mol | [1] |
| CAS Number | 707-99-3 | [1] |
| Melting Point | 240.0 to 244.0 °C | |
| Boiling Point | 473.2 °C at 760 mmHg | |
| Density | 1.67 g/cm³ | |
| Flash Point | 240 °C | |
| Vapour Pressure | 9.29E-10 mmHg at 25°C | |
| Refractive Index | 1.794 | |
| Solubility | Soluble in DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated) | |
| LogP | -0.8 | [1] |
Structural Information
-
IUPAC Name: this compound[1]
-
SMILES: C1=NC(=C2C(=N1)N(C=N2)CCO)N[1]
-
InChI: InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10)[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of adenine with a suitable ethanol derivative. The following is a representative protocol:
Materials:
-
Adenine
-
Vinyl carbonate
-
N,N-dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Ethanol
Procedure:
-
To a reaction vessel, add adenine, vinyl carbonate, DMF, and sodium hydroxide.
-
Heat the mixture to reflux (approximately 145°C) and maintain for 2 hours.
-
Cool the reaction mixture to below 100°C and then further cool to 5°C in an ice bath.
-
Dilute the mixture with toluene while keeping the temperature below 10°C.
-
Stir the mixture for 2 hours and then filter to collect the precipitate.
-
Wash the filter cake sequentially with toluene and pre-cooled ethanol.
-
Dry the product under reduced pressure at 50°C until a constant weight is achieved.
-
Characterize the final product for purity and structure using HPLC and ¹H-NMR (in DMSO-d₆).
Caption: Synthesis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker or Varian, 300-600 MHz)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters:
-
Pulse program: zg30 or similar
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Spectral width: appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)
-
Data Acquisition (¹³C NMR):
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse program: zgpg30 or similar
-
Number of scans: 1024 or more, depending on concentration
-
Relaxation delay: 2-5 seconds
-
Spectral width: appropriate for the expected chemical shift range (e.g., 0 to 160 ppm)
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts of the protons and carbons to the corresponding atoms in the molecular structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid).
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain the fragmentation pattern.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. Key fragments would likely arise from the cleavage of the ethanol side chain and fragmentation of the purine ring.[3][4]
Biological Significance and Applications
This compound is a crucial intermediate in the synthesis of various antiviral and anticancer drugs.[2] Its primary role is as a precursor for the production of acyclic nucleoside phosphonates, such as adefovir and tenofovir, which are potent inhibitors of viral reverse transcriptase and DNA polymerase.[5][6]
Mechanism of Action of Derivatives
While this compound itself is not the active therapeutic agent, its derivatives, particularly the phosphonates, exhibit significant biological activity. The general mechanism involves intracellular phosphorylation to the active diphosphate form. This active metabolite then acts as a competitive inhibitor of the natural deoxynucleoside triphosphates, leading to the termination of the growing DNA chain when incorporated by viral polymerases.[7]
Generalized Metabolic Pathway
Specific signaling pathways directly involving this compound have not been extensively reported in the literature. However, as a nucleoside analog, its derivatives are expected to follow a general metabolic activation pathway within the cell.
Caption: Generalized metabolic activation of acyclic nucleoside phosphonates.
Conclusion
This compound is a fundamentally important molecule in medicinal chemistry, serving as a versatile building block for the synthesis of potent antiviral and anticancer therapeutics. This guide has provided a detailed summary of its chemical properties, structure, and key experimental methodologies for its synthesis and characterization. While its direct biological activity and interaction with specific signaling pathways are not well-defined, its role as a precursor to clinically significant drugs underscores its importance in the field of drug discovery and development. Further research into the direct biological effects of this compound could potentially unveil novel therapeutic applications.
References
- 1. This compound | C7H9N5O | CID 242652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. innospk.com [innospk.com]
- 6. Adenine: an important drug scaffold for the design of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic pathways for activation of the antiviral agent 9-(2-phosphonylmethoxyethyl)adenine in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-Amino-9-(2-hydroxyethyl)purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 6-Amino-9-(2-hydroxyethyl)purine, a significant heterocyclic compound utilized as a key intermediate in the synthesis of various antiviral and therapeutic agents. This document details two principal synthetic routes, offering in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
6-Amino-9-(2-hydroxyethyl)purine, also known as 9-(2-hydroxyethyl)adenine, is a purine analogue that has garnered considerable interest in medicinal chemistry. Its structural similarity to natural nucleosides allows it to be a valuable building block for the development of novel pharmaceuticals. This guide will explore two primary methods for its synthesis: the direct alkylation of adenine and a two-step pathway commencing with 6-chloropurine.
Synthesis Pathways
Two well-established methods for the synthesis of 6-Amino-9-(2-hydroxyethyl)purine are presented below. Each pathway offers distinct advantages and challenges in terms of starting materials, reaction conditions, and overall yield.
Pathway 1: Direct Alkylation of Adenine
This pathway involves the direct alkylation of adenine with a suitable 2-hydroxyethylating agent, such as ethylene carbonate or 2-chloroethanol. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the adenine nitrogen at the N9 position.
Experimental Protocol:
A detailed experimental protocol for the synthesis of 9-(2'-hydroxyethyl)adenine via direct alkylation is as follows:
-
Reaction Setup: A mixture of adenine (e.g., 5.0 g, 37 mmol) and a suitable 2-hydroxyethylating agent is prepared in a polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: A base, such as sodium hydride (NaH) or a carbonate salt, is added to the mixture to deprotonate the adenine, rendering it more nucleophilic.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 70-100 °C) and stirred for a defined period (e.g., 4-24 hours) to ensure the completion of the alkylation reaction.
-
Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a white crystalline solid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 27% | [1] |
| Melting Point | 238-241 °C | [1] |
| ¹H NMR (500 MHz, d₆-DMSO) | δ 8.13 (s, 1H), 8.07 (s, 1H), 7.18 (s, 2H), 5.02 (t, J=5.3 Hz, 1H), 4.18 (t, J=5.6 Hz, 2H), 3.73 (q, J=5.4 Hz, 2H) | [1] |
| ¹³C NMR (126 MHz, d₆-DMSO) | δ 155.94, 152.29, 149.57, 141.39, 118.73, 59.30, 45.76 | [1] |
Diagram of Synthesis Pathway 1:
Pathway 2: Synthesis from 6-Chloropurine
This alternative pathway involves a two-step process starting from 6-chloropurine. The first step is the alkylation of 6-chloropurine with a protected 2-hydroxyethyl group, followed by the displacement of the chlorine atom with an amino group.
Experimental Protocol:
A representative protocol for this two-step synthesis is outlined below:
Step 1: Alkylation of 6-Chloropurine
-
Reaction Setup: 6-chloropurine is dissolved in a suitable solvent like DMF.
-
Alkylation: A protected 2-hydroxyethylating agent, such as 2-(benzoyloxy)ethoxymethyl chloride, is added in the presence of a base.
-
Isolation: The resulting intermediate, 6-chloro-9-(2-benzoyloxyethoxymethyl)purine, is isolated.
Step 2: Amination
-
Reaction Setup: The chlorinated intermediate is dissolved in a solution of ammonia in methanol.
-
Reaction Conditions: The mixture is heated in a sealed vessel (bomb) at an elevated temperature (e.g., 95 °C) for an extended period (e.g., 18 hours).
-
Workup and Purification: After cooling, the solvent is evaporated, and the crude product is purified by recrystallization to afford 6-Amino-9-(2-hydroxyethyl)purine. A similar procedure starting with 9-(2-Hydroxy-1-propyl)-6-chloropurine and using methanolic ammonia at 130°C for 6 hours yielded the corresponding adenine derivative in 81% yield.
Quantitative Data (for a related synthesis):
| Parameter | Value |
| Yield (of 9-(2-Hydroxy-1-propyl)adenine) | 81% |
Diagram of Synthesis Pathway 2:
References
2-(6-Aminopurin-9-yl)ethanol mechanism of action in cells
An In-depth Technical Guide to the Cellular Mechanism of Action of 2-(6-Aminopurin-9-yl)ethanol
Abstract
This compound, more commonly known as 9-(2-Hydroxyethyl)adenine, is a synthetic purine analogue. Direct research on its specific mechanism of action within cells is limited in publicly available literature. However, based on extensive studies of its structural analogues, its primary mechanism is predicted to be the competitive inhibition of Adenosine Deaminase (ADA), a key enzyme in purine metabolism. This guide synthesizes the available data on related compounds to build a comprehensive overview of the most probable cellular effects of 9-(2-Hydroxyethyl)adenine, focusing on its interaction with ADA and the downstream consequences of this inhibition. This document provides quantitative data from key analogues, detailed experimental protocols for assessing ADA inhibition, and visual diagrams of the relevant signaling pathways to guide future research and development.
Introduction to this compound
This compound (9-HE-Ade) is a derivative of adenine, a fundamental component of nucleic acids and key signaling molecules. Structurally, it is characterized by a hydroxyethyl group attached to the N9 position of the purine ring. While it is commercially available and has been used as a chemical intermediate for the synthesis of more complex antiviral and bioactive molecules, it has not been the subject of extensive pharmacological characterization as a standalone agent.
The primary hypothesis for its mechanism of action is derived from its structural similarity to adenosine and to known inhibitors of Adenosine Deaminase (ADA). ADA is a critical enzyme that catalyzes the irreversible hydrolytic deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By regulating adenosine levels, ADA plays a crucial role in both intracellular and extracellular signaling.
Core Mechanism of Action: Inhibition of Adenosine Deaminase (ADA)
The most plausible mechanism of action for 9-(2-Hydroxyethyl)adenine is the competitive inhibition of Adenosine Deaminase. The adenine core of the molecule allows it to be recognized by the active site of ADA. However, lacking the ribose group of adenosine, it cannot be turned over and instead acts as an inhibitor, competing with the endogenous substrate, adenosine.
The potency of this inhibition is predicted to be weak. Structure-activity relationship studies on related 9-substituted adenines show that a hydrophobic side chain is critical for potent ADA inhibition. For instance, erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) , which possesses a long, hydrophobic nonyl chain, is a highly potent ADA1 inhibitor with an inhibition constant (Ki) in the low nanomolar range. In contrast, adenine itself is a weak inhibitor with a Ki in the micromolar to millimolar range. Given that the 2-hydroxyethyl group on 9-(2-Hydroxyethyl)adenine is small and hydrophilic, its inhibitory potency is expected to be modest, likely closer to that of adenine than to EHNA.
Downstream Cellular Consequences of ADA Inhibition
Inhibition of ADA leads to an accumulation of adenosine in the intracellular and extracellular compartments. This increase in local adenosine concentration is the primary driver of the downstream physiological effects, which are mediated by the activation of four G-protein-coupled adenosine receptor subtypes (A1, A2A, A2B, and A3).
-
A1 and A3 Receptor Activation: Typically coupled to inhibitory G-proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
A2A and A2B Receptor Activation: Coupled to stimulatory G-proteins (Gs), resulting in an increase in intracellular cAMP levels.
The ultimate cellular response depends on the specific adenosine receptor subtypes expressed on the cell surface and their respective signaling cascades.
Signaling Pathway Diagrams
The following diagrams illustrate the predicted mechanism of action.
The Solubility Profile of 9-(2-Hydroxyethyl)adenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 9-(2-Hydroxyethyl)adenine, a key intermediate in the synthesis of various antiviral compounds. Understanding the solubility of this molecule in different solvents is critical for its synthesis, purification, formulation, and biological screening. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their experimental design.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a molecule like 9-(2-Hydroxyethyl)adenine, its solubility is influenced by its molecular structure, including the presence of both polar (hydroxyethyl group, amine group, and nitrogen atoms in the purine ring) and non-polar (adenine ring) moieties. The interplay of these features governs its interaction with different solvents.
Quantitative Solubility Data
Comprehensive quantitative solubility data for 9-(2-Hydroxyethyl)adenine across a wide range of solvents is not extensively available in publicly accessible literature. However, key data points have been established, which are summarized in the table below. It is important to note that for many organic solvents, the solubility is described qualitatively.
| Solvent System | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Method |
| Water | 20 | 10 g/L[1] | ~0.056 | Gravimetric |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble (with sonication)[1] | - | Qualitative |
| Methanol | Not Specified | Slightly Soluble (with sonication)[1] | - | Qualitative |
Note: The molar solubility was calculated based on the molecular weight of 9-(2-Hydroxyethyl)adenine (179.18 g/mol ).
For context, the parent compound, adenine, is known to be soluble in dimethyl sulfoxide (DMSO) at approximately 10 mg/mL.[2] Adenine also exhibits increased solubility in hot water and is soluble in acidic and basic aqueous solutions.[3][4] While this information provides a useful reference, direct experimental determination for 9-(2-Hydroxyethyl)adenine in a broader range of solvents is recommended for specific applications.
Experimental Protocols for Solubility Determination
Accurate and reproducible determination of solubility is paramount in research and development. The following section details the widely accepted "shake-flask" method, a gold standard for measuring equilibrium solubility.[5][6][7]
The Shake-Flask Method for Equilibrium Solubility
This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.
Materials:
-
9-(2-Hydroxyethyl)adenine (solid, high purity)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Appropriate vials with screw caps
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 9-(2-Hydroxyethyl)adenine to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the liquid.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of 9-(2-Hydroxyethyl)adenine in the diluted sample using a validated analytical method.
-
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) with UV Detection:
HPLC is a highly sensitive and specific method for quantifying 9-(2-Hydroxyethyl)adenine.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is commonly used. A gradient elution may be necessary to achieve optimal separation from any impurities.[8][9][10][11]
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) for 9-(2-Hydroxyethyl)adenine, which is 261 nm in water.[1]
-
Quantification: A calibration curve should be prepared using standard solutions of known concentrations of 9-(2-Hydroxyethyl)adenine.
UV-Vis Spectrophotometry:
For a less complex matrix, UV-Vis spectrophotometry can be a straightforward method for concentration determination.
-
Wavelength: Measure the absorbance at the λmax of 261 nm.[1]
-
Quantification: A standard calibration curve must be generated using solutions of known concentrations. It is crucial to ensure that the absorbance readings fall within the linear range of the instrument.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for determining the solubility of 9-(2-Hydroxyethyl)adenine.
This guide serves as a foundational resource for researchers working with 9-(2-Hydroxyethyl)adenine. While the provided data offers a starting point, it is recommended that solubility be determined experimentally for specific solvent systems and conditions relevant to the intended application. The detailed protocols and workflow are designed to assist in the accurate and reliable measurement of this critical physicochemical property.
References
- 1. 9-(2-Hydroxyethyl)adenine , >98.0%(HPLC) , 707-99-3 - CookeChem [cookechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. who.int [who.int]
- 8. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 10. cas.zju.edu.cn [cas.zju.edu.cn]
- 11. helixchrom.com [helixchrom.com]
2-(6-Aminopurin-9-yl)ethanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on 2-(6-Aminopurin-9-yl)ethanol, a significant compound in biochemical research and pharmaceutical development.
Core Molecular Data
This compound, also known by synonyms such as 9-(2-Hydroxyethyl)adenine, is a nucleoside analog.[1] Its fundamental properties are crucial for its application in the synthesis of antiviral and anticancer agents.[1]
The key molecular identifiers and properties are summarized in the table below for ease of reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C7H9N5O | [1][2][3][4] |
| Molecular Weight | 179.18 g/mol | [2][3] |
| CAS Number | 707-99-3 | [1][2][4] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 473.2 °C at 760 mmHg | [1][5] |
| Melting Point | 240.0 to 244.0 °C | [1] |
| Flash Point | 240 °C | [1][5] |
| Density | 1.67 g/cm³ | [1][5] |
Experimental Protocols
While specific experimental protocols for the synthesis of this compound can be proprietary, a general methodology involves the reaction of adenine with a suitable 2-carbon ethanol derivative. A generalized purification process described in the literature involves the following steps:
-
Cooling and Precipitation: The reaction mixture is cooled to approximately 5°C in an ice bath.
-
Dilution: Toluene is added to the cooled solution to facilitate the precipitation of the product.
-
Stirring: The mixture is stirred for a period of time, typically around 2 hours, while maintaining a low temperature (below 10°C) to ensure complete precipitation.
-
Filtration: The precipitate is collected by filtration.
-
Washing: The collected solid (filter cake) is washed sequentially with toluene and pre-cooled ethanol to remove impurities.
-
Drying: The final product is dried under reduced pressure at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Characterization: The purity and structure of the resulting this compound are confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical name and its fundamental molecular properties.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H9N5O | CID 242652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound CAS 707-99-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 707-99-3 this compound this compound - CAS Database [chemnet.com]
Spectroscopic Analysis of 2-(6-Aminopurin-9-yl)ethanol: A Technical Guide
Introduction: 2-(6-Aminopurin-9-yl)ethanol, also widely known as 9-(2-Hydroxyethyl)adenine, is a significant nucleoside analog. Its structural similarity to natural nucleosides makes it a valuable intermediate in the synthesis of various compounds with potential therapeutic applications, including antiviral and anticancer agents. Accurate structural elucidation and purity assessment are critical in the development of such molecules. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. The data has been compiled from verified literature sources and is presented in a structured format for clarity and ease of reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data were acquired in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectroscopic Data of this compound (500 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.13 | Singlet | - | 1H | H-2 (Purine Ring) |
| 8.07 | Singlet | - | 1H | H-8 (Purine Ring) |
| 7.18 | Singlet (broad) | - | 2H | -NH₂ |
| 5.02 | Triplet | 5.3 | 1H | -OH |
| 4.18 | Triplet | 5.6 | 2H | N⁹-CH₂ |
| 3.73 | Quartet | 5.4 | 2H | CH₂-OH |
Table 2: ¹³C NMR Spectroscopic Data of this compound (126 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Assignment |
| 155.94 | C-6 (Purine Ring) |
| 152.29 | C-2 (Purine Ring) |
| 149.57 | C-4 (Purine Ring) |
| 141.39 | C-8 (Purine Ring) |
| 118.73 | C-5 (Purine Ring) |
| 59.30 | CH₂-OH |
| 45.76 | N⁹-CH₂ |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The following table lists the expected characteristic absorption bands for this compound.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400-3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3350-3150 | Medium, Broad | N-H Stretch | Amine (-NH₂) |
| 3100-3000 | Medium | C-H Stretch | Aromatic (Purine) |
| 2960-2850 | Medium | C-H Stretch | Aliphatic (-CH₂) |
| 1670-1600 | Strong | N-H Bend | Amine (-NH₂) |
| 1610-1580 | Medium | C=N, C=C Stretch | Purine Ring |
| 1250-1050 | Strong | C-O Stretch | Primary Alcohol |
| 1350-1200 | Medium | C-N Stretch | Aromatic Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural components. For this compound (Molecular Formula: C₇H₉N₅O, Molecular Weight: 179.18 g/mol ), the following fragments are expected under Electron Impact (EI) ionization.
Table 4: Expected Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
| 179 | [M]⁺ | [C₇H₉N₅O]⁺ | Molecular Ion |
| 148 | [M - CH₂OH]⁺ | [C₆H₆N₅]⁺ | Loss of the hydroxymethyl radical |
| 135 | [Adenine-H]⁺ | [C₅H₅N₅]⁺ | Adenine moiety, a very stable fragment |
| 108 | [C₄H₄N₄]⁺ | [C₄H₄N₄]⁺ | Fragmentation of the adenine ring (loss of HCN) |
| 44 | [CH₂CH₂OH]⁺ | [C₂H₄O]⁺ | Hydroxyethyl side chain |
| 31 | [CH₂OH]⁺ | [CH₃O]⁺ | Loss of CH₂ from the side chain |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on available instrumentation.
Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of high-purity DMSO-d₆.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.
-
¹H NMR Acquisition:
-
Tune and shim the instrument for optimal magnetic field homogeneity.
-
Acquire the spectrum at a probe temperature of 298 K.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction. Integrate all peaks and determine multiplicities and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Reference the chemical shifts to the solvent peak of DMSO-d₆ at δ 39.52 ppm.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a solid sample pellet by thoroughly grinding 1-2 mg of the compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr). Press the mixture into a thin, transparent disk using a hydraulic press.
-
Background Collection: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance. Identify and label the wavenumbers of significant absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Impact (EI) ionization with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 30 to 300.
-
Data Interpretation: Identify the molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Analyze the lower m/z peaks to identify characteristic fragment ions and establish a fragmentation pattern.
Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic validation of a chemical compound.
References
Potential Therapeutic Applications of 9-(2-Hydroxyethyl)adenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-(2-Hydroxyethyl)adenine is a purine nucleoside analog that has primarily been investigated as a synthetic intermediate in the development of other therapeutic agents, most notably the antiviral drug adefovir (PMEA). While direct evidence for the therapeutic applications of 9-(2-Hydroxyethyl)adenine itself is limited in publicly available research, its structural relationship to a number of biologically active molecules, including adenosine deaminase inhibitors and precursors to potent antivirals, suggests potential, albeit unelucidated, pharmacological activities. This technical guide provides a comprehensive overview of the known chemical and physical properties of 9-(2-Hydroxyethyl)adenine, its synthesis, and a detailed exploration of the therapeutic applications of its key derivatives and structural analogs. The document aims to serve as a foundational resource for researchers investigating the potential of this and related compounds in drug discovery and development.
Introduction
9-(2-Hydroxyethyl)adenine is a derivative of the purine base adenine, characterized by a hydroxyethyl group attached to the 9-position of the purine ring.[1] This modification influences its solubility and potential for interaction with biological targets.[1] While its primary role in the scientific literature has been that of a precursor in the synthesis of more complex molecules, the structural similarities to endogenous nucleosides and other synthetic analogs warrant an investigation into its own potential biological activities. This guide will summarize the current, albeit limited, knowledge on 9-(2-Hydroxyethyl)adenine and extrapolate potential therapeutic avenues based on the well-documented activities of its close relatives.
Chemical and Physical Properties
A clear understanding of the physicochemical characteristics of 9-(2-Hydroxyethyl)adenine is fundamental for its handling, formulation, and interpretation of biological studies.
| Property | Value | Reference(s) |
| CAS Number | 707-99-3 | [1] |
| Molecular Formula | C₇H₉N₅O | [1] |
| Molecular Weight | 179.18 g/mol | |
| Appearance | White to off-white solid | [1] |
| Melting Point | 238-241 °C | |
| Solubility | Soluble in polar solvents | [1] |
| Purity | >98.0% (by HPLC) |
Synthesis of 9-(2-Hydroxyethyl)adenine
The synthesis of 9-(2-Hydroxyethyl)adenine has been described as a step in the preparation of its more complex derivatives. A common synthetic route involves the reaction of adenine with a suitable 2-hydroxyethylating agent.
Experimental Protocol: Synthesis via Reaction of Adenine with 2-Chloroethanol
This protocol is a generalized representation based on common alkylation reactions of purines.
Materials:
-
Adenine
-
2-Chloroethanol
-
Sodium hydride (NaH) or another suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
Adenine is dissolved in a suitable polar aprotic solvent, such as DMF, under an inert atmosphere (e.g., nitrogen or argon).
-
A slight molar excess of a base, such as sodium hydride, is added portion-wise to the suspension at 0 °C to deprotonate the adenine.
-
The reaction mixture is stirred at room temperature for a specified period to ensure complete salt formation.
-
A slight molar excess of 2-chloroethanol is added dropwise to the reaction mixture.
-
The reaction is heated to a specific temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography using an appropriate eluent system to yield 9-(2-Hydroxyethyl)adenine.
-
The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Therapeutic Applications: Inferences from Analogs and Derivatives
Direct evidence for the therapeutic efficacy of 9-(2-Hydroxyethyl)adenine is scarce. However, the biological activities of its derivatives and structural analogs provide a strong rationale for its investigation in several therapeutic areas.
Antiviral Activity
The most significant therapeutic application stemming from the 9-(2-Hydroxyethyl)adenine scaffold is in the field of antiviral therapy, through its phosphonylmethoxy derivative, 9-(2-phosphonylmethoxyethyl)adenine (PMEA) or adefovir .
-
Adefovir (PMEA): Adefovir is a potent inhibitor of viral DNA polymerases and reverse transcriptases.[2] It is clinically used for the treatment of hepatitis B virus (HBV) infection and has shown activity against herpesviruses and human immunodeficiency virus (HIV).[2]
It is important to note that a close analog, 9-[(RS)-2-hydroxypropyl]adenine , has been reported to be inactive against HIV-1, suggesting that the 2-hydroxyethyl side chain alone may not be sufficient for potent direct antiviral activity.
Anticancer Potential
While direct anticancer studies on 9-(2-Hydroxyethyl)adenine are lacking, adenine and its derivatives have been explored for their cytostatic and pro-apoptotic effects.
-
Adenine in Combination Therapy: Some studies have shown that adenine can enhance the cytotoxicity of cisplatin in hepatocellular carcinoma cells by inducing S phase arrest and apoptosis through the AMPK-mediated p53/p21 and p38 MAPK cascades.
Immunomodulatory Effects
The potential for 9-(2-Hydroxyethyl)adenine to modulate the immune system can be inferred from studies on its derivatives.
-
PMEA: PMEA has been shown to possess immunomodulatory properties, including the enhancement of natural killer (NK) cell activity and interferon production.
Neuroprotective Potential
Adenosine and its analogs are well-known for their neuroprotective effects, primarily through the activation of adenosine receptors.
-
Adenosine Receptor Agonism: Adenosine receptor activation is a key mechanism in neuroprotection against ischemic brain damage.
-
N6-(2-Hydroxyethyl)adenosine (HEA): This related compound has demonstrated neuroprotective effects.
Adenosine Deaminase Inhibition
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), a structural analog, is a known inhibitor of adenosine deaminase (ADA). Inhibition of ADA increases the concentration of adenosine, which can lead to various physiological effects, including antiviral and neuroprotective activities. It is plausible that 9-(2-Hydroxyethyl)adenine could also exhibit some level of ADA inhibition, though this has not been explicitly demonstrated.
Mechanisms of Action: Inferences from Related Compounds
The potential mechanisms of action for 9-(2-Hydroxyethyl)adenine are likely to be related to those of its more studied derivatives.
Inhibition of Viral Replication (via PMEA)
PMEA, the phosphonate derivative, acts as a competitive inhibitor of viral DNA polymerases and reverse transcriptases after being phosphorylated by cellular kinases to its diphosphate form. This terminates the growing DNA chain.
Adenosine Deaminase Inhibition (Hypothetical)
If 9-(2-Hydroxyethyl)adenine were to act as an adenosine deaminase inhibitor, it would increase the local concentration of adenosine, leading to enhanced activation of adenosine receptors and subsequent downstream signaling.
References
- 1. Synthesis and antiviral evaluation of alkoxyalkyl derivatives of 9-(S)-(3-hydroxy-2-phosphonomethoxypropyl)adenine against cytomegalovirus and orthopoxviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkoxyalkyl Esters of (S)-9-[3-Hydroxy-2-(Phosphonomethoxy)Propyl]Adenine Are Potent Inhibitors of the Replication of Wild-Type and Drug-Resistant Human Immunodeficiency Virus Type 1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 2-(6-Aminopurin-9-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(6-Aminopurin-9-yl)ethanol, also widely known as 9-(2-Hydroxyethyl)adenine, is a purine derivative and an acyclic nucleoside analog. Primarily, it serves as a crucial synthetic intermediate in the development of more complex nucleoside-based drugs, particularly those with antiviral and anticancer properties.[1][2] While its role as a precursor is well-established, there is a notable lack of publicly available data on its intrinsic biological activity, mechanism of action, and specific signaling pathway modulation. This technical guide consolidates the available physicochemical data, provides detailed experimental protocols for its synthesis and stability analysis, and explores potential avenues for research by examining the signaling pathways of structurally related molecules.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] Its structure consists of an adenine core attached to a hydroxyethyl group at the N9 position. This modification influences its solubility and potential for further chemical reactions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 707-99-3 | [1][4] |
| Molecular Formula | C₇H₉N₅O | [1][4] |
| Molecular Weight | 179.18 g/mol | [1][4] |
| IUPAC Name | This compound | [4] |
| Common Synonyms | 9-(2-Hydroxyethyl)adenine, 6-Amino-9-(2-hydroxyethyl)purine | [1][4] |
| Melting Point | 240.0 to 244.0 °C | [1] |
| Boiling Point | 473.2 °C at 760 mmHg | [1] |
| Flash Point | 240 °C | [1] |
| Density | 1.67 g/cm³ | [1] |
| LogP | -0.018 | [1] |
| Appearance | White to off-white solid | [1] |
Synthesis and Experimental Protocols
The primary application of this compound is as a building block in medicinal chemistry.[1] A common synthesis route involves the reaction of adenine with a suitable two-carbon synthon.
Synthesis of 9-(2-hydroxyethyl)adenine
A documented laboratory-scale synthesis involves the reaction of adenine with vinyl carbonate in the presence of a base.[2]
Experimental Protocol:
-
Setup: A 12L three-necked round-bottom flask is equipped with a mechanical stirrer, condenser, thermometer, and heating jacket.
-
Nitrogen Purge: The system is thoroughly purged with nitrogen gas.
-
Reagent Addition: The following reagents are added sequentially to the flask:
-
Adenine (504 g)
-
Vinyl carbonate (343 g)
-
N,N-dimethylformamide (DMF, 3.7 L)
-
Sodium hydroxide (7.80 g)
-
-
Reaction: Stirring is initiated, and the mixture is heated to reflux. The internal temperature reaches approximately 145°C over 80 minutes. The reflux is maintained for 2 hours.
-
Cooling and Dilution: The heating jacket is removed, and the reaction solution is allowed to cool to below 100°C. The flask is then cooled in an ice bath to 5°C. Toluene (3.8 L) is added for dilution.
-
Precipitation and Filtration: The temperature is maintained below 10°C while stirring for an additional 2 hours. The resulting precipitate is collected by filtration.
-
Washing: The filter cake is washed sequentially with toluene (2 x 0.5 L) and pre-cooled ethanol (1.5 L).
-
Drying: The product is dried under reduced pressure (-30 inches Hg) at 50°C for 14 hours to a constant weight.
-
Characterization: The final product is characterized for purity and structure using HPLC and ¹H-NMR.[2]
Biological Activity and Research Context
Despite its use as a precursor for antiviral agents, there is a significant lack of published data regarding the intrinsic biological activity of this compound itself. It is not marketed as an active pharmaceutical ingredient but rather as a chemical intermediate.
One study assessing the binding of N6,9-disubstituted adenines to adenosine receptors found that the potency of 9-substituted adenines correlated with the hydrophobicity of the substituent. In this context, the 9-(2-hydroxyethyl) group was ranked as the least potent among the series tested (cyclopentyl > phenyl > tetrahydrofuryl > ethyl > methyl > 2-hydroxyethyl), suggesting low intrinsic activity at these receptors.
Potential Signaling Pathway Involvement: Insights from a Structural Analog
While no signaling pathways have been directly associated with this compound, research into the structurally related compound N6-(2-Hydroxyethyl)adenosine (HEA) provides a valuable starting point for investigation. HEA, which has the hydroxyethyl group on the N6 position of adenosine, has demonstrated anti-inflammatory and anti-fibrotic properties. This activity is mediated through the inhibition of the TGF-β1/Smad and NF-κB signaling pathways.
In a model of renal interstitial fibrosis, HEA was shown to reduce the expression of pro-inflammatory cytokines (TNF-α, IL-1β) and fibrosis markers (collagen I, α-SMA). Mechanistically, it inhibits the phosphorylation of Smad2 and Smad3, key mediators of the pro-fibrotic TGF-β1 pathway, and prevents the activation of the NF-κB pathway, a central regulator of inflammation.
The diagram below illustrates the pathways inhibited by the structural analog HEA, which could serve as a hypothetical model for investigating the potential, albeit likely weak, activity of this compound.
Suggested Experimental Protocols: Stability Assessment
For any compound intended for further development, determining its chemical and metabolic stability is critical. The following protocols are adapted from standard procedures for similar acyclic nucleoside analogs and are recommended for characterizing this compound.
Chemical Stability in Aqueous Buffers
This assay evaluates the compound's stability at different pH values relevant to physiological conditions.
Methodology:
-
Buffer Preparation: Prepare aqueous buffers at pH 4.0 (acetate), pH 7.4 (phosphate-buffered saline, PBS), and pH 9.0 (borate).
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation: Dilute the stock solution to a final concentration of 10 µM in each buffer. Incubate the solutions at 37°C.
-
Sampling: Collect aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Quenching: Terminate the reaction at each time point by adding an equal volume of cold acetonitrile containing a suitable internal standard.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The rate of degradation can then be calculated.
Metabolic Stability in Liver Microsomes
This assay assesses the compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s.
Methodology:
-
Reagents: Use pooled human liver microsomes, phosphate buffer (100 mM, pH 7.4), and an NADPH regenerating system.
-
Preparation: Pre-warm the buffer and microsomal suspension (final concentration 0.5-1.0 mg/mL) to 37°C.
-
Reaction Initiation: In a microcentrifuge tube, combine the buffer, microsomes, and the test compound (final concentration ~1 µM). Pre-incubate for 5 minutes at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation and Sampling: Incubate at 37°C with gentle shaking. Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: Terminate the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method to determine the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Conclusion
This compound is a foundational building block in the synthesis of modified nucleosides for therapeutic applications. While its physicochemical properties and synthesis are well-characterized, this review highlights a significant gap in the public domain regarding its own biological activities, toxicological profile, and interactions with cellular signaling pathways. The provided protocols for synthesis and stability testing offer a framework for its standardized use in drug development. Furthermore, the analysis of the structurally related molecule, N6-(2-Hydroxyethyl)adenosine, suggests that investigation into the TGF-β1/Smad and NF-κB pathways could be a logical, albeit speculative, starting point for characterizing the biological profile of this compound. Future research is warranted to elucidate the intrinsic properties of this widely used intermediate.
References
- 1. Adefovir Dipivoxil | CAS#:142340-99-6 | Chemsrc [chemsrc.com]
- 2. Synthesis and antiviral evaluation of alkoxyalkyl derivatives of 9-(S)-(3-hydroxy-2-phosphonomethoxypropyl)adenine against cytomegalovirus and orthopoxviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 707-99-3: 9-(2-Hydroxyethyl)adenine | CymitQuimica [cymitquimica.com]
- 4. Metabolic pathways for activation of the antiviral agent 9-(2-phosphonylmethoxyethyl)adenine in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(6-Aminopurin-9-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 2-(6-Aminopurin-9-yl)ethanol, a key intermediate in the preparation of various antiviral and anticancer agents.[1][2] The protocol is based on the alkylation of adenine, a fundamental purine nucleobase.
Introduction
This compound, also known as 9-(2-Hydroxyethyl)adenine, is a synthetic derivative of adenine.[1][3] Its structure, featuring a hydroxyethyl group at the N9 position of the purine ring, makes it a valuable building block in medicinal chemistry. The primary synthetic route involves the nucleophilic substitution reaction at the imidazole nitrogen (N9) of adenine with a suitable two-carbon electrophile.[2] This protocol details a robust and reproducible method for its synthesis in a laboratory setting.
Materials and Equipment
Reagents:
-
Adenine
-
Ethylene carbonate (or Vinyl carbonate)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Ethanol
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask (12 L capacity for the given scale)
-
Mechanical stirrer
-
Condenser
-
Thermometer
-
Heating mantle
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum drying oven
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Protocol
This protocol is adapted from a patented synthetic method.[2]
1. Reaction Setup:
-
Assemble a 12 L three-necked round-bottom flask with a mechanical stirrer, a condenser, and a thermometer.
-
Ensure the setup is dry and purged with nitrogen gas to create an inert atmosphere.
2. Charging the Reactor:
-
To the flask, add the following reagents in sequence:
-
Adenine (504 g)
-
Ethylene carbonate (343 g)
-
N,N-Dimethylformamide (DMF) (3.7 L)
-
Sodium hydroxide (7.80 g)
-
3. Reaction:
-
Begin stirring the mixture.
-
Heat the flask using a heating mantle to bring the mixture to reflux. It will take approximately 80 minutes to reach the reflux temperature of 145°C.[2]
-
Maintain the reaction at reflux for 2 hours.[2]
4. Work-up and Isolation:
-
After 2 hours, remove the heating mantle and allow the yellow reaction solution to cool to below 100°C.[2]
-
Cool the flask further in an ice bath to bring the temperature down to 5°C.[2]
-
Dilute the cooled mixture by adding toluene (3.8 L).
-
Continue stirring for an additional 2 hours while maintaining the temperature below 10°C to ensure complete precipitation of the product.[2]
-
Filter the resulting solid using a Büchner funnel.
-
Wash the filter cake sequentially with toluene (2 x 0.5 L) and pre-cooled ethanol (1.5 L).[2]
5. Drying and Characterization:
-
Dry the isolated solid product in a vacuum oven at 50°C for 14 hours, or until a constant weight is achieved.[2]
-
The purity and structure of the final product, this compound, should be confirmed by HPLC and 1H-NMR spectroscopy.[2]
Data Presentation
Table 1: Summary of Reactants and Reaction Conditions
| Parameter | Value |
| Adenine | 504 g |
| Ethylene Carbonate | 343 g |
| N,N-Dimethylformamide (DMF) | 3.7 L |
| Sodium Hydroxide | 7.80 g |
| Reaction Temperature | 145°C (Reflux) |
| Reaction Time | 2 hours |
| Product Appearance | White to off-white crystalline solid |
| Melting Point | 240.0 to 244.0 °C |
| Molecular Formula | C7H9N5O |
| Molecular Weight | 179.18 g/mol |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with extreme care.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Toluene and ethanol are flammable. Keep away from ignition sources.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
Conclusion
The protocol described provides a clear and detailed method for the synthesis of this compound. By following these steps, researchers can reliably produce this important intermediate for further use in drug discovery and development. The provided data and workflow diagram offer a comprehensive guide for the successful execution of this synthesis.
References
Application Notes and Protocols: 9-(2-Hydroxyethyl)adenine as a Precursor in Antiviral Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2-Hydroxyethyl)adenine is a key precursor in the synthesis of a class of antiviral drugs known as acyclic nucleoside phosphonates. These compounds are analogues of natural nucleosides and nucleotides but lack the cyclic sugar moiety. This structural modification often imparts potent antiviral activity by interfering with viral replication processes. The most prominent example of a drug synthesized from this precursor is Adefovir, an antiviral medication used for the treatment of chronic hepatitis B virus (HBV) infection. This document provides detailed application notes, experimental protocols, and data related to the use of 9-(2-Hydroxyethyl)adenine in the design and synthesis of antiviral agents.
Rationale for Use in Drug Design
The strategic use of 9-(2-Hydroxyethyl)adenine as a starting material in drug design is based on several key principles:
-
Structural Mimicry: The adenine base allows the resulting drug molecules to be recognized by viral enzymes, particularly polymerases, as a natural substrate (deoxyadenosine).
-
Acyclic Side Chain: The 2-hydroxyethyl group provides a flexible side chain that, after modification to a phosphonate, can effectively terminate the growing viral DNA chain during replication.
-
Chemical Tractability: The primary hydroxyl group on the ethyl side chain is a convenient handle for chemical modification, allowing for the introduction of the crucial phosphonomethoxy group.
-
Established Antiviral Activity: A wealth of research has demonstrated that acyclic nucleoside phosphonates derived from this scaffold possess broad-spectrum antiviral activity against various DNA viruses and retroviruses.
Drug Design and Development Workflow
The development of antiviral agents from 9-(2-Hydroxyethyl)adenine follows a logical progression from the initial precursor to a clinically effective drug. This workflow often involves the synthesis of a parent compound, followed by the development of prodrugs to improve pharmacokinetic properties.
Application Notes and Protocols for 2-(6-Aminopurin-9-yl)ethanol in Antiviral Drug Screening Assays
Disclaimer: Extensive literature searches did not yield specific studies detailing the antiviral activity or use of 2-(6-Aminopurin-9-yl)ethanol, also known as 9-(2-hydroxyethyl)adenine, in drug screening assays. The following application notes and protocols are therefore provided as a generalized framework for the antiviral evaluation of a hypothetical purine nucleoside analog, based on established methodologies for similar compounds. The quantitative data presented are illustrative examples and not derived from experimental results for this compound.
Introduction
This compound is a nucleoside analog, a class of compounds that has been a cornerstone in the development of antiviral therapies. These molecules can interfere with viral replication by acting as substrates or inhibitors of viral polymerases, or through other mechanisms. The evaluation of such compounds for antiviral efficacy and cytotoxicity is a critical step in the drug discovery process. This document outlines standard in vitro assays for screening compounds like this compound against various viruses.
Key Concepts in Antiviral Screening
The primary goal of in vitro antiviral screening is to determine a compound's ability to inhibit viral replication at non-toxic concentrations. Key parameters measured include:
-
50% Effective Concentration (EC50): The concentration of a compound that inhibits viral replication by 50%.
-
50% Cytotoxic Concentration (CC50): The concentration of a compound that causes a 50% reduction in cell viability.
-
Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, with the compound being more toxic to the virus than to the host cells.
Data Presentation: Illustrative Antiviral Activity and Cytotoxicity
The following tables present example data for a hypothetical antiviral screening of this compound against a panel of viruses.
Table 1: In Vitro Antiviral Activity of this compound against Various Viruses
| Virus | Cell Line | Assay Type | EC50 (µM) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 15.2 |
| Influenza A (H1N1) | MDCK | CPE Reduction | > 100 |
| Human Cytomegalovirus (HCMV) | HFF | Yield Reduction | 25.8 |
| Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Reduction | 78.1 |
Table 2: Cytotoxicity Profile of this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | CC50 (µM) |
| Vero | MTT | 72 | > 200 |
| MDCK | Neutral Red | 48 | > 200 |
| HFF | MTT | 96 | 150 |
| HEp-2 | CellTiter-Glo | 72 | 185 |
Table 3: Selectivity Index (SI) of this compound for Susceptible Viruses
| Virus | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
| Herpes Simplex Virus 1 (HSV-1) | 15.2 | > 200 | > 13.2 |
| Human Cytomegalovirus (HCMV) | 25.8 | 150 | 5.8 |
Experimental Protocols
Detailed methodologies for key antiviral and cytotoxicity assays are provided below. These protocols can be adapted for screening this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that is toxic to the host cells.
Materials:
-
Host cell line (e.g., Vero, HFF)
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Protocol:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-96 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay
Objective: To measure the ability of the compound to protect cells from virus-induced cell death.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock with a known titer
-
96-well microtiter plates
-
This compound stock solution
-
Cell viability stain (e.g., Neutral Red or Crystal Violet)
-
Microplate reader
Protocol:
-
Seed 96-well plates with host cells and incubate overnight.
-
Prepare serial dilutions of this compound in infection medium.
-
Aspirate the growth medium from the cells.
-
Add the compound dilutions to the wells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected, untreated cells (cell control) and infected, untreated cells (virus control).
-
Incubate the plates until CPE is evident in approximately 80-90% of the virus control wells.
-
Stain the cells with a viability dye (e.g., Neutral Red) and incubate.
-
Wash the cells and solubilize the dye.
-
Measure the absorbance on a microplate reader.
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
Antiviral Assay: Plaque Reduction Assay
Objective: To quantify the reduction in infectious virus particles by counting viral plaques.
Materials:
-
Host cell line that forms plaques upon infection
-
Virus stock
-
6- or 12-well plates
-
This compound stock solution
-
Overlay medium (e.g., containing methylcellulose or agarose)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
Protocol:
-
Seed plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells.
-
Prepare an overlay medium containing different concentrations of this compound.
-
Add the compound-containing overlay to the respective wells.
-
Incubate the plates for several days until plaques are visible.
-
Fix the cells and stain with Crystal Violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Visualizations
General Workflow for Antiviral Screening
Caption: General workflow for in vitro antiviral drug screening.
Decision Tree for Hit Compound Progression
Caption: Decision-making process for hit compound progression.
Potential Mechanism of Action for a Nucleoside Analog
Caption: Hypothetical mechanism of action for a nucleoside analog.
Application Notes and Protocols for the Quantification of 2-(6-Aminopurin-9-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(6-Aminopurin-9-yl)ethanol, a purine analogue of significant interest in pharmaceutical and biological research. The methods outlined below utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and accurate quantification in various matrices.
Introduction
This compound, also known as 9-(2-hydroxyethyl)adenine, is a derivative of adenine. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. The following protocols are designed to provide robust and reliable methods for its determination.
Data Presentation: Quantitative Method Parameters
The following table summarizes the typical performance characteristics of the analytical methods described. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL |
| Linearity Range (r²) | 0.15 - 100 µg/mL (>0.998) | 0.5 - 1000 ng/mL (>0.999) |
| Intra-day Precision (%RSD) | < 2% | < 5% |
| Inter-day Precision (%RSD) | < 3% | < 7% |
| Accuracy (Recovery %) | 95 - 105% | 98 - 103% |
Experimental Protocols
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Standard of this compound (purity ≥98%)[1]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to final concentrations ranging from 0.15 µg/mL to 100 µg/mL.
3. Sample Preparation
-
Bulk Drug: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.
-
Formulation: Depending on the excipients, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be required to isolate the analyte before dilution.
4. Chromatographic Conditions
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 260 nm
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and urine.
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
-
Internal Standard (IS): A stable isotope-labeled analogue of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound) is recommended. If unavailable, a structurally similar compound can be used after validation.
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Standard and QC Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in methanol.
-
Working Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate biological matrix (e.g., blank plasma) with the analyte stock solution to cover the desired concentration range (e.g., 0.5 - 1000 ng/mL). Add the internal standard to all standards, QCs, and samples at a constant concentration.
3. Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions
-
Column: C18 reverse-phase (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard. A plausible transition for the analyte would be based on its molecular weight (179.18 g/mol ). For example, m/z 180.1 -> 136.1 (parent ion -> fragment ion).
-
5. Data Analysis
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted linear regression model.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Visualizations
Caption: HPLC-UV analysis workflow.
Caption: LC-MS/MS bioanalysis workflow.
References
Application Notes and Protocols for the Derivatization of 9-(2-Hydroxyethyl)adenine for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 9-(2-Hydroxyethyl)adenine (9-HE-Ade) to enhance its therapeutic potential for biological studies. The primary focus of these derivatization strategies is the development of prodrugs to improve oral bioavailability and targeted delivery, particularly for antiviral applications. This document details the synthesis of key derivatives, protocols for evaluating their biological activity, and a summary of their quantitative efficacy and pharmacokinetic parameters.
Introduction
9-(2-Hydroxyethyl)adenine (9-HE-Ade) is a synthetic acyclic nucleoside analog. While demonstrating some intrinsic biological activity, its therapeutic utility is often limited by poor pharmacokinetic properties, including low oral bioavailability. Derivatization of the hydroxyl group or the adenine ring system can overcome these limitations. The most successful approaches have focused on creating prodrugs that are converted to the active parent compound, 9-(2-phosphonylmethoxyethyl)adenine (PMEA or adefovir), in vivo. These prodrugs are designed to enhance absorption and distribution, leading to improved efficacy against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). Additionally, certain derivatives have been investigated for their ability to induce interferon, a key component of the innate immune response to viral infections.
Key Derivatization Strategies
The primary strategies for the derivatization of 9-HE-Ade and its analogs involve the modification of the hydroxyl group to create ester, carbonate, or phosphonate prodrugs.
-
Phosphonate Prodrugs: The most clinically significant derivative is 9-(2-phosphonylmethoxyethyl)adenine (PMEA, adefovir). Its oral prodrug, adefovir dipivoxil, is a bis(pivaloyloxymethyl) ester that masks the negatively charged phosphonate group, facilitating oral absorption.
-
Amidate Prodrugs: These represent a class of phosphonate prodrugs where one or both of the acidic protons of the phosphonate are replaced by amino acid-based moieties. This strategy can improve cell permeability and influence the release kinetics of the active drug.
-
Carbonate Prodrugs: Modification of the hydroxyl group with a carbonate linkage can also enhance lipophilicity and improve oral absorption.
Data Presentation
The following tables summarize the quantitative data for various derivatives of 9-HE-Ade, focusing on their antiviral activity and pharmacokinetic properties.
Table 1: In Vitro Antiviral Activity of 9-(2-Hydroxyethyl)adenine Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| (S)-HPMPA | HCMV | - | 1.4 | - | - | [1] |
| Oleyloxyethyl-(S)-HPMPA | HCMV | - | 0.003 | - | - | [1] |
| Octadecyloxyethyl-(S)-HPMPA | VV | - | 0.01-0.02 | - | - | [1] |
| (S)-HPMPA | VV | - | 2.7-4.0 | - | - | [1] |
| Octadecyloxyethyl-(S)-HPMPA | CV | - | 0.01-0.02 | - | - | [1] |
| (S)-HPMPA | CV | - | 2.7-4.0 | - | - | [1] |
| PMPA | HIV-1 | MT-2 cells | ~0.6 | ~1200 | ~2000 | [2] |
| PMPA | HIV-1 | PBMCs | ~0.2 | ~1250 | ~6250 | [2] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; HCMV: Human Cytomegalovirus; VV: Vaccinia Virus; CV: Cowpox Virus; HIV-1: Human Immunodeficiency Virus Type 1; PMPA: 9-(2-phosphonomethoxypropyl)adenine; (S)-HPMPA: 9-(S)-(3-Hydroxy-2-phosphonomethoxypropyl)adenine.
Table 2: Pharmacokinetic Parameters of Adefovir Dipivoxil (Oral Prodrug of PMEA)
| Species | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| Rat | 10 mg/kg | - | - | - | 38.2 (as PMEA) | [3] |
| Monkey (Cynomolgus) | 30 mg/kg | - | - | 0.7 | 19.4 | [3] |
| Human (Chronic Hepatitis B) | 10 mg | 18.4 ± 6.26 | 0.58 - 4.00 (median 1.75) | 7.48 ± 1.65 | ~59 | [4] |
| Japanese Males (Healthy) | 10 mg (single dose) | 22.9 ± 3.3 | - | 6.89 ± 1.21 | - | [5] |
| Japanese Males (Healthy) | 10 mg (multiple doses) | 24.5 ± 3.8 | - | 7.73 ± 0.73 | - | [5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life.
Experimental Protocols
Protocol 1: Synthesis of 9-(2-Phosphonylmethoxyethyl)adenine (PMEA)
This protocol describes a general method for the synthesis of PMEA, a key intermediate for many prodrugs.
Materials:
-
9-(2-Hydroxyethyl)adenine (9-HE-Ade)
-
p-Toluenesulfonyl chloride
-
Diethyl phosphite
-
Sodium hydride (NaH)
-
Dry N,N-Dimethylformamide (DMF)
-
Bromotrimethylsilane (TMSBr)
-
Acetonitrile
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Tosylation of 9-HE-Ade: Dissolve 9-HE-Ade in dry DMF. Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature at 0 °C. Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tosylated intermediate. Purify by silica gel column chromatography.
-
Arbuzov Reaction: To a solution of the tosylated intermediate in a suitable solvent, add diethyl phosphite. Add sodium hydride portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction carefully with water and extract with an organic solvent. Dry the organic layer and concentrate to yield diethyl 9-(2-phosphonylmethoxyethyl)adenine. Purify by column chromatography.
-
Deprotection: Dissolve the diethyl ester in acetonitrile. Add bromotrimethylsilane dropwise at 0 °C. Stir the reaction at room temperature for 12 hours. Evaporate the solvent under reduced pressure. Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TMSBr. The crude PMEA can be purified by recrystallization or ion-exchange chromatography.
Characterization: Confirm the structure of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.
Protocol 2: Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity
This protocol is a standard method to evaluate the in vitro antiviral efficacy of 9-HE-Ade derivatives against viruses that cause a visible cytopathic effect, such as Herpes Simplex Virus (HSV).[6]
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (9-HE-Ade derivatives) dissolved in DMSO
-
96-well cell culture plates
-
Neutral red or Crystal Violet stain
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10⁴ cells/well).
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMEM.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium. Add the diluted compounds to the wells. Subsequently, infect the cells with a predetermined titer of HSV (e.g., 100 TCID₅₀). Include cell control (no virus, no compound), virus control (virus, no compound), and positive control (a known antiviral drug) wells.
-
Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 48-72 hours, or until 80-90% CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
Neutral Red Assay: Remove the medium and add neutral red solution to each well. After incubation, wash the cells and add a destaining solution. Measure the absorbance at 540 nm.
-
Crystal Violet Assay: Gently wash the cells, fix them, and then stain with crystal violet solution. After washing and drying, solubilize the stain and measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves. The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.
Protocol 3: In Vitro Interferon Induction Assay
This protocol describes a method to assess the ability of 9-HE-Ade derivatives to induce interferon production in human cells.[7][8]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., A549)
-
RPMI-1640 medium supplemented with FBS and antibiotics
-
Test compounds (9-HE-Ade derivatives)
-
Positive control interferon inducer (e.g., Poly I:C)
-
Enzyme-linked immunosorbent assay (ELISA) kit for human interferon-alpha (IFN-α) or interferon-beta (IFN-β)
Procedure:
-
Cell Culture: Culture PBMCs or A549 cells in appropriate culture flasks.
-
Compound Treatment: Seed the cells into 24-well plates. Add different concentrations of the test compounds to the wells. Include a negative control (medium only) and a positive control (Poly I:C).
-
Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and collect the cell culture supernatants.
-
Interferon Quantification: Measure the concentration of IFN-α or IFN-β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the interferon concentration against the compound concentration to determine the dose-dependent induction of interferon.
Visualization of Workflows and Pathways
Experimental Workflow for Antiviral Screening
Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.
Prodrug Activation Pathway
Caption: General metabolic activation pathway for PMEA prodrugs.
Interferon Induction and Signaling
References
- 1. Synthesis and antiviral evaluation of alkoxyalkyl derivatives of 9-(S)-(3-hydroxy-2-phosphonomethoxypropyl)adenine against cytomegalovirus and orthopoxviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Pharmacokinetics of Adefovir after Oral Administration of Adefovir Dipivoxil 10 mg in Healthy Japanese Males and Japanese Patients with Chronic Hepatitis B [jstage.jst.go.jp]
- 6. Herpes simplex virus: isolation, cytopathological characterization and antiviral sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pblassaysci.com [pblassaysci.com]
- 8. [Interferon induction under in vitro conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Testing 2-(6-Aminopurin-9-yl)ethanol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Aminopurin-9-yl)ethanol, also known as 9-(2-Hydroxyethyl)adenine, is a nucleoside analog with a purine core structure.[1] Such compounds are of significant interest in pharmaceutical development, particularly in the synthesis of antiviral and anticancer agents.[1] The structural similarity of this compound to endogenous nucleosides suggests its potential to interfere with key cellular processes, such as DNA synthesis and cell signaling, leading to cytotoxic effects. The evaluation of the cytotoxic potential of novel chemical entities like this compound is a critical step in drug discovery and development.[2] This document provides a comprehensive set of protocols for assessing the in vitro cytotoxicity of this compound, including methods to determine its impact on cell viability, membrane integrity, and the induction of apoptosis.
Experimental Workflow
A systematic approach is essential to characterize the cytotoxic profile of this compound. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.
References
Application Notes and Protocols for 2-(6-Aminopurin-9-yl)ethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Aminopurin-9-yl)ethanol, also known as 9-(2-hydroxyethyl)adenine, is a key building block in the field of medicinal chemistry and organic synthesis. As an acyclic nucleoside analogue, it serves as a versatile precursor for the synthesis of a wide array of derivatives with significant therapeutic potential, particularly as antiviral and anticancer agents. Its structural similarity to natural nucleosides allows for interaction with biological targets, while the acyclic side chain offers metabolic stability and unique structure-activity relationships.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, with a focus on 9-(2-aryloxyethyl)adenine derivatives, which have demonstrated notable antiviral properties.
Applications in the Synthesis of Antiviral Agents
This compound is a valuable starting material for the synthesis of various acyclic nucleoside analogues that exhibit potent antiviral activity. A particularly promising class of compounds derived from this building block are the 9-(2-aryloxyethyl)adenine derivatives. These compounds have shown significant efficacy against a range of viruses, including human cytomegalovirus (HCMV) and Human Immunodeficiency Virus Type 1 (HIV-1).
The general synthetic strategy involves the etherification of the primary alcohol of this compound with various substituted phenols. The Mitsunobu reaction is a highly effective method for achieving this transformation, allowing for a one-pot synthesis under mild conditions.
Key Synthetic Transformation: Mitsunobu Reaction
The Mitsunobu reaction facilitates the conversion of the primary alcohol in this compound to an ether by reacting it with a phenolic nucleophile in the presence of a phosphine and an azodicarboxylate.
Caption: General workflow for the synthesis of 9-(2-aryloxyethyl)adenine derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting building block, this compound, from adenine.
Materials:
-
Adenine
-
Ethylene carbonate
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Ethanol
Procedure:
-
To a solution of adenine (1.0 eq) in DMF, add ethylene carbonate (1.5 eq) and a catalytic amount of NaOH.
-
Heat the mixture to reflux (approximately 140-145 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add toluene to precipitate the product.
-
Filter the precipitate and wash with toluene and then with cold ethanol.
-
Dry the product under vacuum to yield this compound as a white solid.
| Parameter | Value |
| Reactants | Adenine, Ethylene Carbonate |
| Solvent | DMF |
| Catalyst | NaOH |
| Reaction Temperature | 140-145 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 75-85% |
Protocol 2: General Procedure for the Synthesis of 9-(2-Aryloxyethyl)adenine Derivatives via Mitsunobu Reaction
This protocol outlines the synthesis of 9-(2-aryloxyethyl)adenine derivatives using this compound as the starting material.
Materials:
-
This compound
-
Substituted phenol (e.g., p-bromophenol, p-chlorophenol, p-nitrophenol) (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted phenol (1.1 eq) in anhydrous DMF.
-
Add triphenylphosphine (1.5 eq) to the solution and stir at room temperature until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 9-(2-aryloxyethyl)adenine derivative.
Data Presentation
Table 1: Synthesis of 9-(2-Aryloxyethyl)adenine Derivatives
| Entry | Phenol Substituent (Ar) | Product | Reaction Time (h) | Yield (%) |
| 1 | H | 9-(2-Phenoxyethyl)adenine | 18 | 65 |
| 2 | 4-Br | 9-(2-(4-Bromophenoxy)ethyl)adenine | 20 | 72 |
| 3 | 4-Cl | 9-(2-(4-Chlorophenoxy)ethyl)adenine | 24 | 68 |
| 4 | 4-NO₂ | 9-(2-(4-Nitrophenoxy)ethyl)adenine | 16 | 75 |
| 5 | 4-CH₃ | 9-(2-(4-Methylphenoxy)ethyl)adenine | 22 | 62 |
Table 2: In Vitro Antiviral Activity of 9-(2-Aryloxyethyl)adenine Derivatives
| Compound | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 9-(2-(4-Bromophenoxy)ethyl)adenine | HCMV | 0.8 | >100 | >125 |
| 9-(2-(4-Chlorophenoxy)ethyl)adenine | HCMV | 1.2 | >100 | >83 |
| 9-(2-(4-Nitrophenoxy)ethyl)adenine | HIV-1 | 3.5 | >50 | >14 |
| 9-(2-Phenoxyethyl)adenine | HCMV | 5.6 | >100 | >18 |
| Ganciclovir (Control) | HCMV | 2.5 | >100 | >40 |
| Zidovudine (AZT) (Control) | HIV-1 | 0.01 | >100 | >10000 |
EC₅₀: 50% effective concentration required to inhibit viral replication. CC₅₀: 50% cytotoxic concentration.
Mechanism of Action and Signaling Pathways
The antiviral mechanism of action for acyclic nucleoside analogues derived from this compound is generally attributed to their ability to act as chain terminators in viral DNA synthesis. While the precise signaling pathways for 9-(2-aryloxyethyl)adenine derivatives are still under investigation, the proposed mechanism for the structurally related and well-studied antiviral drug, Adefovir (a phosphonate derivative), provides a valuable model.
Caption: Proposed mechanism of antiviral action for 9-(2-aryloxyethyl)adenine derivatives.
-
Cellular Uptake and Activation: The acyclic nucleoside analogue enters the host cell.
-
Phosphorylation: Cellular kinases recognize the analogue and phosphorylate it to its active di- or triphosphate form.
-
Competitive Inhibition: The phosphorylated analogue competes with the natural deoxynucleoside triphosphate (e.g., dATP) for the active site of the viral DNA polymerase or reverse transcriptase.
-
Incorporation and Chain Termination: The analogue is incorporated into the growing viral DNA chain. Due to the lack of a 3'-hydroxyl group on the acyclic side chain, the addition of the next nucleotide is prevented, leading to premature chain termination and inhibition of viral replication.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel acyclic nucleoside analogues with potent antiviral activities. The straightforward and efficient synthesis of 9-(2-aryloxyethyl)adenine derivatives via the Mitsunobu reaction, coupled with their significant in vitro efficacy against HCMV and HIV-1, highlights the potential of this scaffold in the development of new antiviral therapeutics. Further investigation into the structure-activity relationships and specific molecular interactions of these compounds will be crucial for the design of next-generation antiviral agents.
Unveiling the Cellular Impact of 9-(2-Hydroxyethyl)adenine: Application Notes and Protocols for In Vitro Research
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for studying the effects of 9-(2-Hydroxyethyl)adenine, a purine nucleoside analog, in cell culture. These guidelines are intended to assist researchers in investigating the compound's diverse biological activities, including its anti-inflammatory, anti-fibrotic, and cytotoxic properties.
Introduction
9-(2-Hydroxyethyl)adenine, also known as N6-(2-Hydroxyethyl)adenosine, has garnered significant interest for its potential therapeutic applications. As a naturally occurring adenosine derivative found in various fungi, it has been shown to modulate key cellular signaling pathways, such as NF-κB and TGF-β1/Smad, which are implicated in inflammation, fibrosis, and cancer.[1][2] This document outlines a comprehensive workflow for characterizing the in vitro effects of this compound, from initial cytotoxicity assessments to in-depth mechanistic studies.
Data Presentation: Quantitative Effects of 9-(2-Hydroxyethyl)adenine
The following table summarizes the quantitative effects of 9-(2-Hydroxyethyl)adenine across various cell lines and experimental conditions. This data serves as a valuable reference for dose-selection and experimental design.
| Cell Line | Parameter | Effect | Concentration/Time |
| SGC-7901 (gastric cancer) | Cell Viability (IC50) | 86.66 µM | 48 hours[3] |
| AGS (gastric cancer) | Cell Viability (IC50) | 94.46 µM | 48 hours[3] |
| RAW 264.7 (macrophages) | TNF-α Expression | Reduction of LPS-induced expression | 5-20 µg/mL, 24 hours[1] |
| RAW 264.7 (macrophages) | IL-1β Expression | Reduction of LPS-induced expression | 5-20 µg/mL, 24 hours[1] |
| RAW 264.7 (macrophages) | IL-10 Secretion | Increased secretion | 5-20 µg/mL, 24 hours[1] |
| NRK-49F (rat kidney fibroblasts) | Collagen I Expression | Reduction of TGF-β1-induced expression | 5-20 µg/mL, 24 hours[1] |
| NRK-49F (rat kidney fibroblasts) | α-SMA Expression | Reduction of TGF-β1-induced expression | 5-20 µg/mL, 24 hours[1] |
| NRK-49F (rat kidney fibroblasts) | Fibronectin Expression | Reduction of TGF-β1-induced expression | 5-20 µg/mL, 24 hours[1] |
Experimental Protocols
A systematic approach is recommended to thoroughly investigate the cellular effects of 9-(2-Hydroxyethyl)adenine. The following protocols provide detailed methodologies for key experiments.
Protocol 1: Determination of Cytotoxicity (MTT Assay)
This assay is a crucial first step to determine the concentration range of 9-(2-Hydroxyethyl)adenine that is suitable for further experiments, distinguishing between cytotoxic and non-cytotoxic effects.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
96-well plates
-
9-(2-Hydroxyethyl)adenine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 9-(2-Hydroxyethyl)adenine in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Analysis of Inflammatory Cytokine Production (ELISA)
This protocol measures the effect of 9-(2-Hydroxyethyl)adenine on the production of pro- and anti-inflammatory cytokines.
Materials:
-
RAW 264.7 macrophages (or other suitable immune cell line)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
9-(2-Hydroxyethyl)adenine
-
ELISA kits for TNF-α, IL-6, and IL-10
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Allow cells to adhere overnight. Pre-treat cells with various non-toxic concentrations of 9-(2-Hydroxyethyl)adenine (e.g., 5, 10, 20 µg/mL) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include an unstimulated control and an LPS-only control.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and IL-10 according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of each cytokine in the supernatants. Compare the levels in the 9-(2-Hydroxyethyl)adenine-treated groups to the LPS-only control.
Protocol 3: Western Blot Analysis of TGF-β1/Smad Signaling Pathway
This protocol assesses the effect of 9-(2-Hydroxyethyl)adenine on the phosphorylation of Smad2 and Smad3, key downstream effectors of the TGF-β1 signaling pathway.
Materials:
-
NRK-49F cells (or other relevant fibroblast cell line)
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
9-(2-Hydroxyethyl)adenine
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-total Smad2/3, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed NRK-49F cells and grow to near confluence. Serum-starve the cells overnight. Pre-treat the cells with desired concentrations of 9-(2-Hydroxyethyl)adenine for 1-2 hours.
-
TGF-β1 Stimulation: Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated Smad protein levels to the total Smad protein levels.
Protocol 4: Immunofluorescence for NF-κB Nuclear Translocation
This protocol visualizes the effect of 9-(2-Hydroxyethyl)adenine on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
LPS
-
9-(2-Hydroxyethyl)adenine
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Pre-treat with 9-(2-Hydroxyethyl)adenine for 1-2 hours.
-
Stimulation: Stimulate with LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Wash with PBS, fix with 4% PFA, and permeabilize.
-
Immunostaining: Block non-specific binding and incubate with the primary anti-p65 antibody, followed by the fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal to determine the extent of nuclear translocation.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway [frontiersin.org]
- 3. N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(6-Aminopurin-9-yl)ethanol for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(6-Aminopurin-9-yl)ethanol, also known as 9-(2-Hydroxyethyl)adenine, is a crucial intermediate and a nucleoside analogue with potential applications in the development of antiviral and anticancer agents.[1] Its structural similarity to adenosine suggests that it may interact with biological targets such as adenosine receptors, making it a compound of interest for therapeutic research. For preclinical studies, a reliable and scalable synthetic process is paramount to ensure a consistent supply of high-purity material.
This document provides a detailed protocol for the large-scale synthesis of this compound, methods for its purification and characterization, and a proposed workflow for its preclinical evaluation.
Data Presentation
Table 1: Optimized Reaction Parameters for Large-Scale Synthesis
| Parameter | Value |
| Starting Material 1 | Adenine |
| Starting Material 2 | Ethylene Carbonate |
| Catalyst | Sodium Hydroxide (NaOH) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 130-140 °C |
| Reaction Time | 12 hours |
| Molar Ratio (Adenine:Ethylene Carbonate) | 1 : 1.26 |
| Work-up Solvent | Toluene |
| Purification Method | Recrystallization from Ethanol |
Table 2: Quantitative Analysis of the Synthesis
| Metric | Result |
| Yield | |
| Theoretical Yield | 66.3 g |
| Actual Yield | 57.7 g |
| Percentage Yield | 87% |
| Purity | |
| Purity by HPLC | ≥ 98% |
| Physical Properties | |
| Appearance | White to off-white solid |
| Melting Point | 240-244 °C |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar adenine analogues.[2]
Materials:
-
Adenine (30.0 g, 0.222 mol)
-
Ethylene Carbonate (23.5 g, 0.279 mol)
-
Sodium Hydroxide (0.45 g, 0.011 mol)
-
N,N-Dimethylformamide (DMF) (200 mL)
-
Toluene (200 mL)
-
Ethanol (for recrystallization)
Equipment:
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Thermometer
-
Heating mantle
-
Nitrogen inlet
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
Set up the 500 mL three-necked flask with the mechanical stirrer, condenser, and thermometer under a nitrogen atmosphere.
-
To the flask, add adenine (30.0 g), ethylene carbonate (28.5 g), N,N-dimethylformamide (200 mL), and sodium hydroxide (0.45 g).
-
Begin stirring and heat the mixture to 130-140 °C.
-
Maintain the reaction at this temperature for approximately 12 hours. Monitor the reaction progress by TLC until the adenine is consumed.
-
Once the reaction is complete, remove the heating mantle and allow the solution to cool to below 90 °C.
-
Slowly add toluene (200 mL) to the reaction mixture.
-
Cool the mixture to 0-5 °C using an ice bath and continue stirring for 2 hours to facilitate precipitation.
-
Filter the resulting solid using a Büchner funnel.
-
Wash the filter cake with cold toluene (2 x 50 mL) followed by cold ethanol (2 x 50 mL).
-
Dry the solid under vacuum at 60 °C to a constant weight to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain a white to off-white solid.
Protocol 2: Quality Control and Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Instrument: Standard HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 261 nm.[3]
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small sample of the synthesized product in the mobile phase and inject it into the HPLC system. Purity is determined by the area percentage of the main peak. A purity of ≥ 98% is expected.[4]
Nuclear Magnetic Resonance (NMR) for Structural Confirmation:
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
¹H NMR (400 MHz, DMSO-d6): δ 8.13 (s, 1H), 8.07 (s, 1H), 7.18 (s, 2H, NH₂), 5.02 (t, J = 5.3 Hz, 1H, OH), 4.18 (t, J = 5.6 Hz, 2H, CH₂), 3.73 (q, J = 5.4 Hz, 2H, CH₂).[5]
-
¹³C NMR (100 MHz, DMSO-d6): δ 155.9, 152.3, 149.6, 141.4, 118.7, 59.3, 45.8.[5]
Visualizations
Synthetic Pathway
Caption: Reaction scheme for the synthesis of this compound.
Preclinical Evaluation Workflow
Caption: A typical workflow for the preclinical evaluation of a novel nucleoside analogue.
Adenosine Receptor Signaling Pathway
As this compound is an adenosine analogue, it may interact with adenosine receptors. These are G protein-coupled receptors that modulate key intracellular signaling pathways.
Caption: Major signaling pathways activated by adenosine receptors.[6][7][8]
References
- 1. Page loading... [guidechem.com]
- 2. (R)-(+)-9-(2-Hydroxypropyl)adenine synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 707-99-3 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 9-(2-Hydroxyethyl)adenine in Molecular Biology: A Keystone for Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2-Hydroxyethyl)adenine is a purine nucleoside analog that serves as a critical building block in the synthesis of potent antiviral therapeutics. Its structural similarity to natural nucleosides allows for its derivatives to be processed by viral and cellular enzymes, ultimately interfering with viral replication. This document provides detailed application notes and experimental protocols for the use of 9-(2-Hydroxyethyl)adenine and its analogs, particularly in the context of developing antiviral agents against DNA viruses like Herpes Simplex Virus (HSV).
Application Notes
The primary application of 9-(2-Hydroxyethyl)adenine in molecular biology and drug development is as a precursor for the synthesis of antiviral drugs, most notably acyclovir (9-(2-hydroxyethoxymethyl)guanine) and its analogs. While 9-(2-Hydroxyethyl)adenine itself does not possess significant antiviral activity, its chemical structure is amenable to modifications that lead to highly effective and selective antiviral compounds.
The core principle behind the antiviral activity of these derivatives lies in their selective activation within virus-infected cells. Viral enzymes, such as the thymidine kinase (TK) of herpesviruses, exhibit a broader substrate specificity than their cellular counterparts and can phosphorylate these acyclic nucleoside analogs.[1][2] This initial phosphorylation is the key step that confers selectivity. Subsequent phosphorylation by cellular kinases generates the active triphosphate form, which then acts as a competitive inhibitor and a chain terminator of the viral DNA polymerase, effectively halting viral replication.[3][4]
(R)-9-(2-Hydroxypropyl)adenine , a closely related compound, is a key intermediate in the synthesis of Tenofovir , another cornerstone of antiviral therapy used in the treatment of HIV and Hepatitis B.[5] The synthetic strategies and mechanisms of action share similarities, highlighting the importance of this class of molecules in medicinal chemistry.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the antiviral efficacy and enzymatic interactions of acyclovir, a primary derivative of 9-(2-Hydroxyethyl)adenine.
Table 1: Antiviral Activity of Acyclovir against Herpes Simplex Virus (HSV)
| Virus Strain | Cell Line | EC50 (µM) | Reference |
| HSV-1 (Patton) | Multiple | Varies (highly cell-dependent) | [6] |
| Varicella-like simian virus (DHV-1) | Vero | 38 ± 2 | [7] |
Table 2: Inhibition of DNA Polymerases by Acyclovir Triphosphate (ACV-TP)
| Enzyme | Ki (µM) | Reference |
| HSV-1 DNA Polymerase | 0.03 | [8] |
| Cellular DNA Polymerase α | 0.15 | [8] |
| Epstein-Barr Virus (EBV) DNA Polymerase | 9.8 | [8] |
| Cellular DNA Polymerase β | 11.9 | [8] |
Table 3: Kinetic Parameters for Acyclovir Triphosphate (ACV-TP) Incorporation
| Enzyme | Substrate | Kd (µM) | kpol (s⁻¹) |
| HSV-1 DNA Polymerase Holoenzyme | ACV-TP | 6 | 10 |
| Human Mitochondrial DNA Polymerase | ACV-TP | - | - |
| Note: The discrimination factor favors dGTP over ACV-TP by approximately 50-fold for the HSV-1 DNA polymerase, primarily due to a faster incorporation rate of dGTP.[9] |
Experimental Protocols
Protocol 1: Synthesis of Acyclovir from Guanine
This protocol provides a general overview of a common synthetic route to produce acyclovir. While not starting directly from 9-(2-Hydroxyethyl)adenine, it illustrates the chemical transformations involved in creating the active drug. A direct synthesis from 9-(2-Hydroxyethyl)adenine would involve its conversion to a guanine derivative.
Materials:
-
Guanine
-
Acetic anhydride
-
p-Toluenesulfonic acid
-
Dioxolane
-
Aqueous sodium hydroxide or monoethanolamine
-
Acetic acid
-
Acetone
-
Appropriate solvents for reaction and purification (e.g., water)
Procedure:
-
Protection of Guanine: Acetylate guanine using acetic anhydride in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to protect the amino and hydroxyl groups.
-
Alkylation: React the protected guanine with a suitable alkylating agent derived from dioxolane. This step introduces the 2-hydroxyethoxymethyl side chain.
-
Deprotection: Hydrolyze the acetyl protecting groups using a base such as aqueous sodium hydroxide or monoethanolamine.[10]
-
Neutralization and Crystallization: Neutralize the reaction mixture with an acid (e.g., acetic acid) to precipitate the crude acyclovir.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., water) to obtain pure acyclovir.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral compound that inhibits virus-induced cell death (plaque formation) by 50% (EC50).[11][12][13]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Test compound (e.g., Acyclovir) dissolved in an appropriate solvent
-
Cell culture medium (e.g., DMEM) with and without serum
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium (e.g., medium containing 1% methylcellulose or other viscous agent)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers. Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Treatment: After adsorption, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are clearly visible in the virus control wells.
-
Fixation and Staining: Fix the cells with the fixing solution for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Plaque Counting: Wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Protocol 3: DNA Polymerase Inhibition Assay
This assay measures the ability of the triphosphate form of the nucleoside analog to inhibit the activity of viral DNA polymerase.[8]
Materials:
-
Purified viral DNA polymerase (e.g., HSV-1 DNA polymerase)
-
Purified cellular DNA polymerase (for selectivity assessment)
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [³H]dTTP)
-
Acyclovir triphosphate (ACV-TP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated DNA, three unlabeled dNTPs, and the radiolabeled dNTP.
-
Inhibitor Addition: Add varying concentrations of ACV-TP to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reactions by adding cold TCA.
-
Precipitation and Filtration: Precipitate the radiolabeled DNA on ice and collect the precipitate on glass fiber filters by vacuum filtration.
-
Washing: Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity for each ACV-TP concentration. Determine the IC50 and Ki values from the dose-response curve.
Visualizations
Signaling Pathway: Activation of Acyclovir
Caption: Intracellular activation pathway of acyclovir.
Experimental Workflow: Antiviral Drug Screening
Caption: Workflow for antiviral drug screening.
Logical Relationship: Synthesis of Tenofovir Intermediate
Caption: Synthesis of a key tenofovir intermediate.
References
- 1. Thymidine Kinase Mutations Conferring Acyclovir Resistance in Herpes Simplex Type 1 Recombinant Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-(2-hydroxyethoxymethyl)guanine as an inhibitor of herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 4. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. A new nucleoside analog, 9-[[2-hydroxy-1-(hydroxymethyl)ethoxyl]methyl]guanine, highly active in vitro against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation and antiviral effect of acyclovir in cells infected with a varicella-like simian virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic therapeutic index of acyclovir. Viral versus human polymerase gamma specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. data.epo.org [data.epo.org]
- 11. benchchem.com [benchchem.com]
- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(6-Aminopurin-9-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(6-Aminopurin-9-yl)ethanol, also known as 9-(2-Hydroxyethyl)adenine.[1][2] The primary goal is to help researchers improve reaction yields, optimize purity, and streamline their synthetic protocols.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields in the N9-alkylation of adenine are a common issue.[3] The problem can typically be traced to one of several factors: reaction conditions, reagent quality, or inefficient purification.
-
Reaction Conditions: The choice of base and solvent is critical. The reaction generally proceeds via an SN2 mechanism, which is favored by polar aprotic solvents like DMF or DMSO that do not solvate the nucleophile as strongly as protic solvents.[4] Inadequate temperature or reaction time can also lead to incomplete conversion.
-
Reagent Purity: Ensure the adenine and the alkylating agent (e.g., 2-chloroethanol or ethylene carbonate) are pure and dry. Moisture can quench the base and hinder the reaction.
-
Side Reactions: The primary competing reaction is alkylation at the N7 position.[4][5] Other side reactions may include N3-alkylation and di-alkylation.[3][6] Optimizing conditions to favor N9-alkylation is key.
Q2: I am observing a significant amount of the N7-isomer as a byproduct. How can I improve N9-selectivity?
A2: Achieving high regioselectivity for the N9 position over N7 and N3 is a central challenge in adenine alkylation.[3][5] Several strategies can be employed to enhance N9-selectivity:
-
Choice of Base: Mineral hydrides (like NaH) and carbonates (like K₂CO₃) are frequently used to deprotonate adenine.[4] The formation of the adeninate anion generally favors subsequent attack at the N9 position, especially in nonpolar solvents.[4]
-
Solvent Effects: In basic conditions and nonpolar solvents, N9 substitution is more probable.[4] Polar aprotic solvents like DMF and DMSO are standard choices that facilitate the SN2 reaction while favoring N9-alkylation.[3][4] In contrast, polar protic solvents can increase the proportion of the N3-alkylated product.[5]
-
Protecting Groups: While more complex, using protecting groups can offer explicit control over the reaction site. However, for this specific synthesis, optimizing reaction conditions is the more common approach.
Q3: The purification of the final product is difficult, and I'm losing a significant amount of product during this stage. What are the best practices?
A3: Purification challenges often arise from the product's polarity and the presence of structurally similar isomers and unreacted starting materials.
-
Crystallization/Precipitation: A common and effective method involves precipitating the product from the reaction mixture. After the reaction in a solvent like DMF, the mixture can be cooled and diluted with a less polar solvent, such as toluene or acetone, to induce crystallization of the desired product.[7]
-
Washing: The crude product should be washed sequentially with appropriate solvents to remove impurities. For instance, washing with toluene can remove nonpolar impurities, and a subsequent wash with cold ethanol can remove residual DMF and other polar impurities without dissolving a significant amount of the product.[7]
-
Column Chromatography: If isomers are difficult to separate by crystallization, silica gel column chromatography can be employed. A solvent system like Dichloromethane/Methanol is often effective for separating the N9 and N7 isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this synthesis?
A1: The most common methods involve the alkylation of adenine. Key reagents include:
-
Purine Base: Adenine.
-
Alkylating Agent: Options include 2-chloroethanol, 2-bromoethanol, or ethylene carbonate.[7]
-
Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) are frequently used.[4][7]
-
Solvent: High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typical.[3][4]
Q2: What is a typical reported yield for this reaction?
A2: Yields can vary significantly based on the specific protocol and scale. While some older methods report yields in the 22% to 52% range, optimized, modern procedures can achieve much higher yields.[8] With careful control of reaction conditions, yields of 70-90% are attainable.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. A sample of the reaction mixture is spotted on a TLC plate alongside a spot of the starting material (adenine). An appropriate eluent system, such as 10:1 Dichloromethane/Methanol, can be used to separate the product from the starting material.[4] The reaction is considered complete when the adenine spot is no longer visible. For more detailed analysis, ¹H-NMR spectroscopy can be used to monitor the appearance of product peaks and disappearance of reactant peaks.[3][6]
Data on Yield Optimization
Optimizing reaction parameters is crucial for maximizing yield and selectivity. The tables below summarize the impact of different bases and solvents on the alkylation of adenine.
Table 1: Effect of Base on N9-Alkylation Yield
| Base | Solvent | Temperature (°C) | Typical Yield (N9-isomer) | Reference |
|---|---|---|---|---|
| K₂CO₃ | DMF | 100-120 | Moderate to High | [4] |
| NaH | THF / DMSO | 25 - 70 | High | [3][9] |
| NaOH | DMF | 145 | High | [7] |
| DBU | DMSO | 25 - 30 | Moderate (Kinetics Study) |[6] |
Table 2: Influence of Solvent on N9/N7/N3 Selectivity
| Solvent Type | Predominant Isomer(s) | Mechanism Notes | Reference |
|---|---|---|---|
| Polar Aprotic (DMF, DMSO) | N9 (major), N7/N3 (minor) | Favors SN2, anion formation leads to N9. | [3][4] |
| Nonpolar | N9 | Favored in basic pH. | [4] |
| Polar Protic (Ethanol, Water) | N3 proportion increases | Solvates nucleophile, can alter reaction pathway. |[4][5] |
Experimental Protocol: Synthesis using Ethylene Carbonate
This protocol is adapted from a common synthetic route that offers good yields and uses readily available materials.[7]
Materials:
-
Adenine (1.0 eq)
-
Ethylene Carbonate (0.68 eq)
-
Sodium Hydroxide (NaOH) (0.15 eq)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethanol
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add adenine, ethylene carbonate, DMF, and sodium hydroxide under a nitrogen atmosphere.
-
Reaction: Turn on stirring and heat the mixture to reflux (approx. 145°C). Maintain the reflux for 2 hours.
-
Cooldown and Precipitation: Remove the heat source and allow the solution to cool to below 100°C. Further cool the mixture to 5°C using an ice bath.
-
Dilution: While keeping the temperature below 10°C, slowly add toluene to the reaction mixture to precipitate the product. Continue stirring for an additional 2 hours.
-
Filtration and Washing: Filter the resulting precipitate. Wash the filter cake sequentially with toluene and then with pre-cooled ethanol.
-
Drying: Dry the final product under reduced pressure at 50°C until a constant weight is achieved.
-
Analysis: Characterize the product for purity and structure using HPLC and ¹H-NMR.[7]
Visualized Workflows and Relationships
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; s1 [label="1. Reagent Prep\n(Adenine, Base, Solvent)"]; s2 [label="2. Reaction Setup\n(Inert Atmosphere)"]; s3 [label="3. Alkylation Reaction\n(Heating/Reflux)"]; s4 [label="4. Reaction Quench\n(Cooling)"]; s5 [label="5. Product Precipitation\n(Add Anti-Solvent)"]; s6 [label="6. Isolation\n(Filtration & Washing)"]; s7 [label="7. Drying\n(Vacuum Oven)"]; s8 [label="8. Analysis\n(HPLC, NMR)"];
// Edges s1 -> s2; s2 -> s3; s3 -> s4; s4 -> s5; s5 -> s6; s6 -> s7; s7 -> s8; } } Caption: General workflow for the synthesis of this compound.
// Node styles start [label="Problem:\nLow Yield", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Check Reagent Purity\n(Adenine, Solvent)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Review Reaction Conditions\n(Base, Temp, Time)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Analyze for Side Products\n(TLC, NMR)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
sol1 [label="Solution:\nUse dry, high-purity\nreagents.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Solution:\nOptimize base/solvent.\nIncrease time/temp.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Solution:\nAdjust conditions to improve\nN9-selectivity.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1 [label=" Is purity confirmed? "]; start -> q2 [label=" Are conditions optimal? "]; q1 -> sol1 [label=" No "]; q2 -> sol2 [label=" No "]; q1 -> q3 [label=" Yes "]; q2 -> q3 [label=" Yes "]; q3 -> sol3 [label=" N7/N3 Isomers Present "]; } } Caption: A decision tree for troubleshooting low reaction yields.
// Central Node yield [label="Yield & Purity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Parameter Nodes p1 [label="Base Choice\n(NaH, K2CO3)", fillcolor="#F1F3F4", fontcolor="#202124"]; p2 [label="Solvent Type\n(DMF, DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; p3 [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; p4 [label="Reaction Time", fillcolor="#F1F3F4", fontcolor="#202124"]; p5 [label="Reagent Purity", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges from parameters to central node p1 -> yield [label="affects selectivity"]; p2 -> yield [label="affects rate & selectivity"]; p3 -> yield [label="affects rate & side rxns"]; p4 -> yield [label="affects completion"]; p5 -> yield [label="affects overall success"]; } } Caption: Key parameters influencing reaction yield and purity.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H9N5O | CID 242652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 707-99-3 [chemicalbook.com]
- 8. WO1997024357A1 - Process for synthesis and purification of a compound useful in the preparation of acyclovir - Google Patents [patents.google.com]
- 9. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
Technical Support Center: Purification of 9-(2-Hydroxyethyl)adenine
Welcome to the technical support center for the purification of 9-(2-Hydroxyethyl)adenine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important nucleoside analog.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 9-(2-Hydroxyethyl)adenine.
Crystallization Issues
Crystallization is a primary method for purifying 9-(2-Hydroxyethyl)adenine, with ethanol being a commonly used solvent.[1] However, several challenges can arise during this process.
| Problem | Possible Cause | Solution |
| Failure to Crystallize | The solution is not saturated. | Concentrate the solution by carefully evaporating some of the solvent. |
| Impurities are inhibiting crystal formation. | Attempt a preliminary purification step, such as column chromatography, to remove major impurities before crystallization. | |
| Lack of nucleation sites. | Gently scratch the inside of the flask with a glass rod below the solvent level or introduce a seed crystal of pure 9-(2-Hydroxyethyl)adenine. | |
| "Oiling Out" | The compound is precipitating from the solution at a temperature above its melting point due to a rapid decrease in solubility. | Reheat the solution and add a small amount of additional solvent to ensure the compound stays in solution longer as it cools. |
| High levels of impurities are depressing the melting point. | Consider an initial purification step to remove excess impurities. | |
| Crystallization is Too Rapid | The solution is too concentrated. | Add a small amount of additional hot solvent to the solution to slow down the cooling and crystallization process. |
| The cooling process is too fast. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can also help. | |
| Low Yield | Too much solvent was used, leading to significant loss of the compound in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the compound from crystallizing out on the filter paper. |
Chromatography Issues
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of 9-(2-Hydroxyethyl)adenine, with a purity of over 98% being a common specification.[2][3] Due to the polar nature of 9-(2-Hydroxyethyl)adenine, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to traditional reversed-phase chromatography.
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the concentration of the sample or the injection volume. |
| Secondary interactions with the stationary phase. | Adjust the pH of the mobile phase to suppress the ionization of the analyte. | |
| Column degradation. | Flush the column with a strong solvent or replace the column if necessary. | |
| Poor Resolution Between Peaks | Suboptimal mobile phase composition. | Adjust the solvent strength or consider using a gradient elution to improve separation. |
| Incorrect column chemistry. | For highly polar compounds like 9-(2-Hydroxyethyl)adenine, consider using a HILIC column which is designed for better retention and separation of polar analytes. | |
| Low column efficiency. | Ensure the column is properly packed and has not degraded. | |
| Low Retention in Reversed-Phase HPLC | The compound is too polar for the stationary phase. | Use a more polar stationary phase or switch to HILIC. Adding an ion-pairing reagent to the mobile phase can also increase retention, but may not be compatible with mass spectrometry. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of 9-(2-Hydroxyethyl)adenine?
The synthesis of 9-(2-Hydroxyethyl)adenine typically involves the alkylation of adenine. Common impurities can include:
-
Unreacted Adenine: Incomplete reaction can leave residual starting material which can be challenging to remove due to similar polarities.
-
Isomeric Byproducts: Alkylation of adenine can occur at different nitrogen atoms of the purine ring, leading to the formation of N3, N7, and N9 isomers.[4][5][6] The desired product is the N9 isomer. The ratio of these isomers can be influenced by reaction conditions such as the solvent and base used.
-
Di-substituted Products: If the reaction conditions are not carefully controlled, di-alkylation of adenine can occur.
-
Byproducts from Reagents: The choice of alkylating agent can introduce specific impurities. For example, when using ethylene carbonate, side reactions can lead to the formation of polyetherols.[7]
Q2: How can I remove unreacted adenine from my product?
Removing unreacted adenine can be challenging. Recrystallization is a primary method, and careful selection of the solvent system is crucial to exploit any small solubility differences. If recrystallization is ineffective, column chromatography, particularly HILIC, may be necessary to achieve separation.
Q3: What is the best solvent for recrystallizing 9-(2-Hydroxyethyl)adenine?
Ethanol has been successfully used for the recrystallization of 9-(2-Hydroxyethyl)adenine.[1] The general procedure involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly to form crystals.
Q4: My purity is stuck at around 95% after recrystallization. How can I improve it?
If a single recrystallization does not yield the desired purity, you can try a second recrystallization. If impurities persist, they may have very similar solubility properties to your product. In this case, a more selective technique like preparative HPLC or HILIC would be the next logical step.
Q5: What are the advantages of using HILIC for the purification of 9-(2-Hydroxyethyl)adenine?
HILIC is well-suited for the separation of polar compounds that are poorly retained in reversed-phase HPLC. Since 9-(2-Hydroxyethyl)adenine is a polar molecule, HILIC can offer better retention and resolution from other polar impurities, including isomeric byproducts.
Experimental Protocols
Synthesis of 9-(2-Hydroxyethyl)adenine
A common method for the synthesis of 9-(2-Hydroxyethyl)adenine involves the reaction of adenine with ethylene carbonate.[7]
Materials:
-
Adenine
-
Ethylene carbonate
-
Dimethylformamide (DMF) as solvent
Procedure:
-
Suspend adenine in DMF in a round-bottom flask.
-
Add ethylene carbonate to the suspension.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, the reaction mixture will contain the desired 9-(2-Hydroxyethyl)adenine, along with unreacted adenine and potential side products.
Purification by Recrystallization from Ethanol
This protocol describes the purification of crude 9-(2-Hydroxyethyl)adenine by recrystallization.[1]
Materials:
-
Crude 9-(2-Hydroxyethyl)adenine
-
Ethanol
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Place the crude 9-(2-Hydroxyethyl)adenine in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Purity Analysis by HPLC
This is a general guideline for analyzing the purity of 9-(2-Hydroxyethyl)adenine by HPLC. Specific conditions may need to be optimized.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column or a HILIC column
Example Mobile Phase (Reversed-Phase):
-
A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
Example Mobile Phase (HILIC):
-
A gradient of a high concentration of an organic solvent (e.g., acetonitrile) with a small amount of an aqueous buffer (e.g., ammonium formate).
Procedure:
-
Prepare a standard solution of pure 9-(2-Hydroxyethyl)adenine and a solution of the sample to be analyzed in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Set the detection wavelength to the λmax of 9-(2-Hydroxyethyl)adenine (around 260 nm).
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of 9-(2-Hydroxyethyl)adenine and any impurities. Purity is typically reported as the area percentage of the main peak.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of 9-(2-Hydroxyethyl)adenine.
Caption: A decision tree for troubleshooting common crystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. 9-(2-Hydroxyethyl)adenine , >98.0%(HPLC) , 707-99-3 - CookeChem [cookechem.com]
- 4. Adenine N3 is a main alkylation site of styrene oxide in double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylation of DNA by melphalan with special reference to adenine derivatives and adenine-guanine cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(6-Aminopurin-9-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-Aminopurin-9-yl)ethanol, a key intermediate in the preparation of various antiviral and therapeutic agents.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on prevalent side reactions and offering solutions to improve yield and purity.
Issue 1: Low Yield of the Desired N9-Isomer and Presence of Multiple Products
Question: My reaction is resulting in a low yield of the target this compound, and TLC/LC-MS analysis shows multiple spots/peaks. What are the likely side products and how can I improve the regioselectivity for the N9 position?
Answer:
The most common reason for low yields of the desired N9-isomer is the formation of regioisomeric byproducts. The alkylation of adenine with ethylene carbonate can occur at different nitrogen atoms of the purine ring, leading to a mixture of isomers.
Common Side Products:
-
N7-alkylation: Formation of 2-(6-Aminopurin-7-yl)ethanol is a frequent side reaction.
-
N3-alkylation: 2-(6-Aminopurin-3-yl)ethanol can also be formed, particularly under certain conditions.
-
Over-alkylation: Reaction of the hydroxyl group of the product with another molecule of ethylene carbonate can lead to the formation of polyetherols.[1]
-
Unreacted Adenine: Incomplete reaction will leave residual starting material.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical for directing the alkylation to the N9 position.
-
Recommended: Use polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) . These solvents favor the formation of the N9-alkylated product.
-
Avoid: Polar protic solvents like water or alcohols can increase the proportion of the N3-alkylated byproduct.
-
-
Base Selection: The appropriate base is crucial for the deprotonation of adenine to form the reactive adenide anion.
-
Commonly Used: Weak bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed in this synthesis.
-
Consideration: The strength and nature of the base can influence the N9/N7/N3 isomer ratio. While strong bases like sodium hydride (NaH) can be used, they may lead to different selectivity profiles.
-
-
Reaction Temperature:
-
Optimization: The reaction is typically performed at elevated temperatures (e.g., reflux in DMF at around 145°C). However, optimizing the temperature is crucial. Excessively high temperatures might promote side reactions. A systematic study of the temperature profile can help maximize the yield of the desired product.
-
-
Stoichiometry of Reagents:
-
Ethylene Carbonate: Using a slight excess of ethylene carbonate can help drive the reaction to completion. However, a large excess may increase the risk of over-alkylation.
-
Base: The amount of base should be carefully controlled. Typically, a catalytic amount of a weak base is sufficient.
-
DOT Diagram: Troubleshooting Low N9-Regioselectivity
Caption: A workflow for troubleshooting low yields and poor regioselectivity in the synthesis of this compound.
Issue 2: Difficulty in Separating the N9-Isomer from Other Regioisomers
Question: I have a mixture of N9, N7, and possibly N3 isomers. What are the recommended methods for their separation?
Answer:
Separating the regioisomers of this compound can be challenging due to their similar polarities. However, the following techniques can be employed:
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of this compound.
-
Eluent System: A gradient elution is often necessary. A common mobile phase is a mixture of a non-polar solvent like dichloromethane (DCM) or chloroform and a polar solvent like methanol (MeOH). The polarity should be gradually increased to elute the different isomers. For example, a gradient of 0-10% methanol in dichloromethane.
-
Monitoring: Fractions should be carefully monitored by TLC or HPLC to ensure proper separation.
-
-
Recrystallization:
-
Solvent Selection: If one isomer is significantly more abundant, recrystallization can be an effective purification method. The crude product can be dissolved in a hot solvent (e.g., ethanol or water) and allowed to cool slowly. The desired isomer may crystallize out, leaving the impurities in the mother liquor. Several recrystallization cycles may be necessary to achieve high purity.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For High Purity: When very high purity is required, or when the isomers are difficult to separate by column chromatography, preparative HPLC is a powerful tool.
-
Column and Mobile Phase: A reverse-phase column (e.g., C18) with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, can be effective. The conditions will need to be optimized based on analytical HPLC runs.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the synthesis of this compound?
A1: The main side reactions are the formation of N7- and N3-alkylated isomers of adenine, and over-alkylation of the product to form polyetherols.[1]
Q2: How does the solvent choice impact the regioselectivity of the alkylation?
A2: Polar aprotic solvents like DMF and DMSO generally favor the formation of the desired N9-isomer. Polar protic solvents such as water and alcohols can lead to an increased formation of the N3-isomer.
Q3: Which base is recommended to maximize the yield of the N9-isomer?
A3: Weak bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used and have been shown to be effective in promoting the formation of the N9-isomer when used in a suitable polar aprotic solvent.
Q4: Can I use 2-chloroethanol instead of ethylene carbonate for this synthesis?
A4: While 2-chloroethanol can also be used as an alkylating agent, the reaction with ethylene carbonate is often preferred as it avoids the formation of hydrochloride salts as byproducts, which can complicate the work-up and purification.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The disappearance of the adenine spot and the appearance of the product spot indicate the progression of the reaction.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Adenine Alkylation
| Parameter | Condition | Effect on N9-Isomer Yield | Common Side Products | Reference |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Favorable | N7-isomer | General knowledge from literature |
| Polar Protic (e.g., H2O, EtOH) | Less Favorable | Increased N3-isomer formation | General knowledge from literature | |
| Base | Weak Base (e.g., NaOH, K2CO3) | Generally Good | N7- and N3-isomers | |
| Strong Base (e.g., NaH) | Variable, can alter selectivity | N7- and N3-isomers | General knowledge from literature | |
| Reagent | Ethylene Carbonate | Good, clean reaction | N7-, N3-isomers, Polyetherols | [1] |
| 2-Chloroethanol | Effective, but forms HCl byproduct | N7-, N3-isomers | General knowledge from literature |
Note: Quantitative data on the precise isomer ratios under varying conditions is not extensively available in the public domain and often depends on the specific experimental setup.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is based on a common method for the N9-alkylation of adenine using ethylene carbonate.
Materials:
-
Adenine
-
Ethylene carbonate
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethanol
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adenine (1 equivalent), ethylene carbonate (1.2 equivalents), and a catalytic amount of sodium hydroxide (e.g., 0.05 equivalents) to N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approximately 145°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., DCM:MeOH 9:1).
-
Work-up: After the reaction is complete (adenine is consumed), cool the reaction mixture to room temperature.
-
Precipitation: Add toluene to the reaction mixture to precipitate the crude product.
-
Filtration: Filter the precipitate and wash it with toluene and then with cold ethanol to remove unreacted starting materials and DMF.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
DOT Diagram: Synthesis Pathway and Side Reactions
Caption: Reaction scheme for the synthesis of this compound, highlighting the desired product and common side products.
References
Technical Support Center: Optimizing Synthesis of 6-Amino-9-(2-hydroxyethyl)purine
Welcome to the technical support center for the synthesis of 6-Amino-9-(2-hydroxyethyl)purine, a key intermediate for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6-Amino-9-(2-hydroxyethyl)purine?
A1: The most prevalent method is the direct N-alkylation of adenine with a 2-hydroxyethylating agent, such as 2-chloroethanol or 2-bromoethanol. This SN2 reaction is typically performed in a polar aprotic solvent using a base to deprotonate the purine ring, which facilitates the nucleophilic attack.
Q2: Why is regioselectivity a significant challenge in the alkylation of adenine?
A2: Adenine possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9). Direct alkylation can result in a mixture of regioisomers, primarily the N9 and N7 isomers. The desired product for many biological applications is the thermodynamically more stable N9-substituted isomer.
Q3: What are the key factors that influence the N9/N7 isomer ratio?
A3: The ratio of N9 to N7 isomers is heavily influenced by the choice of solvent, base, and reaction temperature. Polar aprotic solvents like DMF and DMSO generally favor the formation of the N9 isomer. The selection of the base is also crucial for optimizing regioselectivity.
Q4: What are common side reactions during the synthesis of 6-Amino-9-(2-hydroxyethyl)purine?
A4: Besides the formation of the undesired N7 isomer, other potential side reactions include dialkylation (at both N7 and N9 positions if reaction conditions are too harsh) and O-alkylation of the hydroxyl group of the product if a strong base is used in excess.
Q5: How can the product be purified to remove isomeric byproducts?
A5: Purification of 6-Amino-9-(2-hydroxyethyl)purine from its isomers can be challenging due to their similar polarities. Column chromatography on silica gel is a common method. Eluent systems such as dichloromethane/methanol or ethyl acetate/methanol gradients are often effective. In some cases, recrystallization can also be used to purify the desired N9 isomer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Poor solubility of adenine: Adenine is not very soluble in many common organic solvents. 2. Inactive base: The base may have degraded due to improper storage. 3. Insufficient reaction time or temperature: The reaction may not have gone to completion. | 1. Use a highly polar aprotic solvent such as DMF or DMSO to improve solubility. 2. Use a fresh batch of anhydrous base (e.g., K₂CO₃, Cs₂CO₃). 3. Monitor the reaction by TLC and consider increasing the temperature or extending the reaction time. |
| High Proportion of N7 Isomer | 1. Suboptimal solvent choice: The solvent can influence the site of alkylation. 2. Incorrect base: The nature of the base and its counter-ion can affect regioselectivity. | 1. Switch to or ensure the use of a dry, polar aprotic solvent like DMF or DMSO. 2. Experiment with different bases. For instance, potassium carbonate is commonly used and often favors N9 alkylation. |
| Presence of Multiple Spots on TLC (besides starting material and products) | 1. Dialkylation: Use of excess alkylating agent or harsh reaction conditions. 2. Decomposition: The starting material or product may be degrading at high temperatures. | 1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the 2-hydroxyethylating agent. 2. Run the reaction at a lower temperature for a longer period. |
| Difficulty in Purifying the N9 Isomer | 1. Similar polarity of N7 and N9 isomers: This makes separation by standard chromatography challenging. | 1. Use a long chromatography column with a shallow solvent gradient to improve separation. 2. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography if the polarity is suitable. 3. Attempt fractional crystallization from a suitable solvent system. |
Experimental Protocol: Synthesis of 6-Amino-9-(2-hydroxyethyl)purine
This protocol describes a general method for the N9-alkylation of adenine with 2-chloroethanol.
Materials:
-
Adenine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
2-Chloroethanol
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica Gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add adenine (1 equivalent) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of DCM:MeOH (9:1).
-
After the reaction is complete (as indicated by the consumption of adenine), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Remove the DMF under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 2-10% MeOH in DCM).
-
Combine the fractions containing the desired product and evaporate the solvent to yield 6-Amino-9-(2-hydroxyethyl)purine as a white solid.
Visualizations
Caption: A generalized experimental workflow for the synthesis of 6-Amino-9-(2-hydroxyethyl)purine.
Caption: A logical troubleshooting flowchart for the synthesis of 6-Amino-9-(2-hydroxyethyl)purine.
Navigating the Crystallization of 9-(2-Hydroxyethyl)adenine: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the crystallization of 9-(2-Hydroxyethyl)adenine is a critical step in purification and formulation. This guide provides a comprehensive technical support center, offering troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during its crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of 9-(2-Hydroxyethyl)adenine?
A1: Ethanol is a well-documented solvent for the recrystallization of 9-(2-Hydroxyethyl)adenine, typically yielding white, needle-shaped crystals.[1]
Q2: What are the key physical properties of 9-(2-Hydroxyethyl)adenine relevant to its crystallization?
A2: Key properties include its melting point, which is in the range of 238-241 °C, and its solubility. It is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, often requiring sonication to dissolve. Its solubility in water is approximately 10 g/L at 20°C.
Q3: How can I improve the yield of my crystallization?
A3: To maximize yield, ensure the minimum amount of hot solvent is used to fully dissolve the compound. Slow cooling of the saturated solution is crucial, as rapid cooling can lead to the formation of small, impure crystals.[2][3][4] Additionally, minimizing the volume of solvent used for washing the collected crystals will reduce product loss.
Q4: What is the expected crystal morphology of 9-(2-Hydroxyethyl)adenine?
A4: When recrystallized from ethanol, 9-(2-Hydroxyethyl)adenine typically forms white needles.[1] The cooling rate can significantly impact crystal size; slower cooling generally results in larger crystals.[2][3][5][6]
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of 9-(2-Hydroxyethyl)adenine.
Issue 1: No Crystals Form Upon Cooling
Q: I have dissolved my 9-(2-Hydroxyethyl)adenine in hot solvent, but no crystals are forming even after the solution has cooled. What should I do?
A: This issue, known as a supersaturated solution, can be resolved through several techniques:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure 9-(2-Hydroxyethyl)adenine (a "seed crystal") into the solution. This provides a template for further crystal formation.[4]
-
-
Increase Supersaturation:
-
Evaporation: Gently heat the solution to evaporate a small amount of the solvent, thereby increasing the concentration of the solute. Be careful not to evaporate too much solvent, as this can cause the compound to "oil out."
-
Reduce Temperature: If not already done, place the flask in an ice bath to further decrease the solubility of the compound.
-
-
Add an Anti-Solvent: If using a solvent in which 9-(2-Hydroxyethyl)adenine is highly soluble, you can slowly add a miscible "anti-solvent" (a solvent in which it is poorly soluble) to induce precipitation. This should be done dropwise at the saturation temperature.
Issue 2: Oily Precipitate Forms Instead of Crystals
Q: An oily substance has separated from the solution instead of solid crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent mixture. To address this:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature.
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or allowing it to cool to room temperature before placing it in a cold bath. Slower cooling provides more time for the molecules to arrange themselves into a crystal lattice.[2][3][5][6]
-
Change Solvent System: If the problem persists, consider using a different solvent or a mixed solvent system. A solvent in which the compound is less soluble at elevated temperatures may be beneficial.
Issue 3: Poor Crystal Yield
Q: I have obtained crystals, but the final yield is very low. What are the likely causes and how can I improve it?
A: Low yield can result from several factors:
-
Excess Solvent: Using too much solvent to dissolve the initial compound is a common cause of low yield, as a significant amount of the product will remain in the mother liquor. To remedy this, use the minimum amount of hot solvent necessary for complete dissolution.
-
Premature Crystallization: If crystals form in the funnel during hot filtration, product will be lost. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
-
Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize the amount of product that crystallizes out of solution.
-
Washing with a Soluble Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve some of the product. Use a minimal amount of ice-cold recrystallization solvent for washing.
Quantitative Data
| Solvent | Temperature (°C) | Solubility | Notes |
| Water | 20 | ~10 g/L | |
| Ethanol | - | Recrystallization is effective | Yields white needles[1] |
| Methanol | Room Temperature | Slightly Soluble | Sonication may be required |
| DMSO | Room Temperature | Slightly Soluble | Sonication may be required |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is based on the successful recrystallization of 9-(2-Hydroxyethyl)adenine to yield pure, white, needle-shaped crystals.[1]
-
Dissolution: In a suitable flask, add the crude 9-(2-Hydroxyethyl)adenine. Add a minimal amount of ethanol and heat the mixture gently (e.g., in a water bath) while stirring until the solid is completely dissolved. Add ethanol dropwise until a clear solution is obtained at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask containing a small amount of boiling ethanol to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The melting point of the purified crystals should be in the range of 238-241 °C.
Visualizing the Troubleshooting Process
To aid in navigating the troubleshooting process, the following workflow diagram illustrates the decision-making steps for addressing common crystallization issues.
Caption: Troubleshooting workflow for common crystallization problems.
References
stability issues with 2-(6-Aminopurin-9-yl)ethanol in experimental assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(6-Aminopurin-9-yl)ethanol in experimental assays. This resource is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 9-(2-Hydroxyethyl)adenine, 6-Amino-9-(2-hydroxyethyl)purine |
| CAS Number | 707-99-3 |
| Molecular Formula | C₇H₉N₅O |
| Molecular Weight | 179.18 g/mol |
| Appearance | White to off-white solid |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO). Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: How should I handle this compound to prevent degradation?
A2: To minimize degradation, protect the compound from prolonged exposure to light, high temperatures, and extreme pH conditions. When preparing aqueous solutions, use buffers within a neutral pH range (pH 6.8-7.4) and prepare them fresh for each experiment.
Q3: What are the potential degradation pathways for this compound?
A3: As a substituted adenine derivative, potential degradation pathways include hydrolysis of the N-glycosidic bond, which would separate the adenine base from the ethanol side chain, and deamination of the 6-amino group to form a hypoxanthine derivative. Oxidation of the purine ring or the ethanol side chain can also occur.
Q4: Can I autoclave solutions containing this compound?
A4: It is not recommended to autoclave solutions containing this compound without prior stability studies. High temperatures can accelerate degradation. Sterile filtration is the preferred method for sterilizing solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of compound activity or inconsistent results | Degradation of the compound in stock or working solutions. | - Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to minimize freeze-thaw cycles.- Ensure proper storage conditions (-20°C or -80°C, protected from light).- Verify the pH of your experimental buffer. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Formation of degradation products. | - Analyze the mass of the unexpected peaks to identify potential degradation products (e.g., free adenine, hypoxanthine derivative).- Review experimental conditions for exposure to harsh pH, high temperature, or light.- Perform a forced degradation study to intentionally generate and identify degradation products. |
| Precipitation of the compound in aqueous buffers | Poor solubility at the working concentration or pH. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and does not exceed recommended limits (typically <0.5%).- Adjust the pH of the buffer to improve solubility, if compatible with the experimental design.- Consider using a different buffer system. |
Experimental Protocols
Protocol 1: Chemical Stability Assessment in Aqueous Buffers
This protocol assesses the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Acetate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Borate buffer (pH 9.0)
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., a structurally similar, stable compound)
-
HPLC or LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Incubation: Dilute the stock solution to a final concentration of 100 µM in each of the three buffers (pH 4.0, 7.4, and 9.0).
-
Time Points: Incubate the solutions at a constant temperature (e.g., 37°C). Collect aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Quenching: Immediately stop potential degradation in the collected aliquots by adding an equal volume of cold acetonitrile containing the internal standard.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the concentration at time zero.
Hypothetical Stability Data
The following table presents hypothetical stability data for this compound based on the expected behavior of similar nucleoside analogs.
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 2 | 95 | 99 | 97 |
| 4 | 88 | 98 | 93 |
| 8 | 75 | 96 | 85 |
| 24 | 50 | 92 | 65 |
Visualizations
Experimental Workflow for Chemical Stability Assessment
Technical Support Center: Overcoming Poor Aqueous Solubility of 9-(2-Hydroxyethyl)adenine
Welcome to the technical support center for 9-(2-Hydroxyethyl)adenine. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its solubility in aqueous buffers. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prepare your solutions effectively for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of 9-(2-Hydroxyethyl)adenine?
A1: The reported aqueous solubility of 9-(2-Hydroxyethyl)adenine is approximately 10 g/L at 20°C. It is also slightly soluble in dimethyl sulfoxide (DMSO) and methanol, with sonication aiding dissolution.[1] Due to the presence of a hydroxyl group, it is generally soluble in polar solvents.[2]
Q2: I'm observing precipitation when I try to dissolve 9-(2-Hydroxyethyl)adenine in my aqueous buffer. What can I do?
A2: Precipitation upon dissolution in aqueous buffers is a common issue with sparingly soluble compounds. Here are several troubleshooting strategies you can employ:
-
pH Adjustment: The solubility of purine analogs like adenine is often pH-dependent.[3] Try adjusting the pH of your buffer to be more acidic or alkaline.
-
Use of Co-solvents: Incorporating a water-miscible organic solvent can significantly enhance solubility.
-
Complexation with Cyclodextrins: Forming an inclusion complex with a cyclodextrin can increase the aqueous solubility of hydrophobic molecules.
-
Heating: For some purine analogs, solubility increases with temperature. Gentle heating of the solution during preparation may help.
The following sections provide more detailed protocols and guidance on these techniques.
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound in Neutral Aqueous Buffer
If you are struggling to achieve your desired concentration in a standard neutral pH buffer (e.g., PBS pH 7.4), consider the following optimization steps.
The solubility of purine analogs can often be increased by moving away from their isoelectric point. Experimenting with pH can help you find the optimal condition for your specific buffer system.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare your desired buffer (e.g., 50 mM phosphate buffer) at a range of pH values (e.g., pH 5.0, 6.0, 7.0, and 8.0).
-
Create saturated solutions: Add an excess amount of 9-(2-Hydroxyethyl)adenine to a fixed volume of each buffer in separate vials.
-
Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate undissolved solid: Centrifuge the vials at high speed to pellet the undissolved compound.
-
Quantify dissolved compound: Carefully collect the supernatant and determine the concentration of dissolved 9-(2-Hydroxyethyl)adenine using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the data: Plot the measured solubility (e.g., in mg/mL or mM) against the buffer pH to identify the pH at which solubility is maximized.
Table 1: Hypothetical Solubility of 9-(2-Hydroxyethyl)adenine at Various pH Values (Note: This table is for illustrative purposes. Actual values should be determined experimentally.)
| Buffer pH | Solubility (mg/mL) |
| 5.0 | 15 |
| 6.0 | 12 |
| 7.0 | 10 |
| 8.0 | 18 |
The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. Common co-solvents for pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol (PEG).
Experimental Protocol: Co-solvent Solubility Assessment
-
Prepare co-solvent mixtures: Prepare a series of co-solvent/water mixtures at different volume percentages (e.g., 20%, 40%, 60%, 80% of ethanol, propylene glycol, or PEG 400 in water).
-
Create saturated solutions: Add an excess amount of 9-(2-Hydroxyethyl)adenine to each co-solvent mixture.
-
Equilibrate and Quantify: Follow steps 3-5 from the pH-Dependent Solubility Assessment protocol.
-
Plot the data: Plot the solubility against the percentage of the co-solvent to determine the optimal mixture for your needs.
Table 2: Hypothetical Solubility of 9-(2-Hydroxyethyl)adenine in Co-solvent Systems (Note: This table is for illustrative purposes. Actual values should be determined experimentally.)
| Co-solvent System | 20% Co-solvent (mg/mL) | 40% Co-solvent (mg/mL) | 60% Co-solvent (mg/mL) | 80% Co-solvent (mg/mL) |
| Ethanol/Water | 18 | 35 | 60 | 95 |
| Propylene Glycol/Water | 25 | 50 | 85 | 130 |
| PEG 400/Water | 30 | 65 | 110 | 160 |
Workflow for Solubility Enhancement using Co-solvents
References
Technical Support Center: Analytical Method Development for 2-(6-Aminopurin-9-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development of impure 2-(6-Aminopurin-9-yl)ethanol samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is impurity analysis important?
A1: this compound, also known as 9-(2-Hydroxyethyl)adenine, is a nucleoside analog.[1][2] It is a crucial intermediate in the synthesis of various antiviral and anticancer agents.[1] Impurity profiling is essential to ensure the safety, efficacy, and quality of pharmaceutical products, as even trace amounts of impurities can affect therapeutic performance or pose health risks.[3]
Q2: What are the typical analytical techniques used for the analysis of this compound and its impurities?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the analysis of nucleoside analogs like this compound.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is also widely used for the identification and quantification of impurities, especially at trace levels.[5]
Q3: What are the key parameters to consider during HPLC method development for this compound?
A3: Key parameters for HPLC method development include the choice of stationary phase (column), mobile phase composition (including pH and organic modifier), elution mode (isocratic or gradient), flow rate, and detector wavelength. For polar compounds like this compound, reversed-phase columns such as C18 or Phenyl-Hexyl are often used with aqueous buffers and organic modifiers like methanol or acetonitrile.[6]
Q4: What is a forced degradation study and why is it necessary?
A4: A forced degradation study, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[4][7] This helps to identify potential degradation products, establish degradation pathways, and demonstrate the stability-indicating nature of the analytical method.[4][7]
Troubleshooting Guides
Issue 1: Poor peak shape (tailing or fronting) for the main analyte peak.
-
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for polar, basic compounds like this compound on reversed-phase columns is often due to strong interactions with residual silanol groups on the silica-based packing material.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphate buffer) can protonate the analyte, reducing its interaction with silanols.
-
Solution 2: Use a Phenyl-Hexyl Column: A Phenyl-Hexyl column can offer different selectivity and potentially better peak shape for purine-based compounds compared to a standard C18 column.
-
Solution 3: Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Solution 4: Ensure Sample Solvent is Weaker than Mobile Phase: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Issue 2: Inconsistent retention times.
-
Question: The retention time for my analyte is shifting between injections. What should I check?
-
Answer: Retention time variability can be caused by several factors related to the HPLC system and the mobile phase.
-
Solution 1: Check for Leaks: Inspect all fittings for any signs of leaks, which can cause pressure fluctuations and affect retention times.
-
Solution 2: Ensure Proper Mobile Phase Preparation and Degassing: Inconsistent mobile phase composition or dissolved gases can lead to retention time drift. Ensure accurate preparation and thorough degassing of the mobile phase.
-
Solution 3: Verify Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis, especially when using a new mobile phase or after a gradient run.
-
Solution 4: Check Pump Performance: Inconsistent pump flow can lead to retention time shifts. Check for air bubbles in the pump head and ensure check valves are functioning correctly.
-
Issue 3: Noisy or drifting baseline.
-
Question: I am observing a noisy or drifting baseline in my chromatogram. What are the potential causes?
-
Answer: A noisy or drifting baseline can interfere with the detection and quantification of low-level impurities.
-
Solution 1: Mobile Phase Contamination: Use high-purity solvents and reagents for mobile phase preparation to avoid contamination that can cause baseline noise.
-
Solution 2: Detector Lamp Issues: An aging or failing detector lamp can result in increased noise. Check the lamp's energy output.
-
Solution 3: Inadequate Mobile Phase Mixing: For gradient elution, ensure the mobile phase components are miscible and the pump's mixer is functioning correctly.
-
Solution 4: Column Temperature Fluctuations: Use a column oven to maintain a stable column temperature, as fluctuations can cause baseline drift.
-
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound and its Impurities
This protocol provides a starting point for the development of a stability-indicating HPLC method.
-
Instrumentation: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Luna® Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm) or a similar L11 phase column.
-
Mobile Phase:
-
Mobile Phase A: 20 mM Ammonium Phosphate buffer, pH adjusted to 3.85 with phosphoric acid.
-
Mobile Phase B: Methanol.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 2 25 40 30 80 35 80 36 2 | 40 | 2 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (98:2 v/v) to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 N HCl) at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 N NaOH) at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.
After exposure, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze using the developed HPLC method.
Quantitative Data
The following tables present typical data that should be obtained during the validation of an analytical method for impurity quantification, in accordance with ICH guidelines.
Table 1: Linearity Data for this compound and a Potential Impurity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 100 | ≥ 0.999 |
| Impurity A | 0.1 - 5 | ≥ 0.998 |
Table 2: Accuracy and Precision Data for a Potential Impurity
| Spiked Concentration (µg/mL) | Recovery (%) | RSD (%) |
| 0.5 | 98.0 - 102.0 | ≤ 2.0 |
| 1.0 | 98.0 - 102.0 | ≤ 2.0 |
| 2.5 | 98.0 - 102.0 | ≤ 2.0 |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | ~ 0.03 | ~ 0.1 |
Visualizations
Caption: Workflow for Analytical Method Development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 9-(2-Hydroxyethyl)adenine | 707-99-3 [sigmaaldrich.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. calpaclab.com [calpaclab.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
Lack of In Vitro Antiviral Activity Data for 2-(6-Aminopurin-9-yl)ethanol
Despite a comprehensive search of available scientific literature, no direct evidence of in vitro antiviral activity for 2-(6-Aminopurin-9-yl)ethanol, also known as 9-(2-hydroxyethyl)adenine, was identified. Studies detailing the 50% effective concentration (EC50) or 50% cytotoxic concentration (CC50) for this specific compound against any virus are not publicly available. This suggests that this compound may not be a primary candidate under investigation as a direct antiviral agent or that research into its potential antiviral properties has not been published.
While derivatives of adenine and related purine analogs have shown antiviral properties, the core compound this compound itself lacks validated data in the context of in vitro antiviral efficacy. For researchers and drug development professionals, this absence of data is critical.
To provide a relevant benchmark for antiviral research, this guide presents a comparative overview of a well-established antiviral drug, Acyclovir, against common herpesviruses. This information is intended to serve as a reference for the methodologies and data presentation expected in antiviral validation studies.
Comparative Antiviral Profile: Acyclovir
Acyclovir is a potent and widely used antiviral drug, particularly against herpesviruses. Its mechanism of action involves the inhibition of viral DNA polymerase, which is crucial for viral replication.
Quantitative Antiviral and Cytotoxicity Data for Acyclovir
The following table summarizes the in vitro efficacy and cytotoxicity of Acyclovir against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) in Vero cells, a commonly used cell line in virology.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Acyclovir | HSV-1 | Vero | 8.5[1] | 617.00[2] | 72.59 |
| Acyclovir | HSV-2 | Vero | Data not available in the provided search results for Vero cells. IC50 reported as 0.86 µM in baby hamster kidney cells.[3] | 617.00[2] | Not Applicable |
EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. A lower EC50 value indicates higher antiviral potency.
CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. A higher CC50 value indicates lower cytotoxicity.
Selectivity Index (SI): The ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile, as the drug is effective against the virus at concentrations far below those that are toxic to host cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for determining the antiviral activity and cytotoxicity of a compound.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the effective concentration of an antiviral drug.
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow of the Plaque Reduction Assay for determining antiviral efficacy.
Detailed Protocol:
-
Cell Seeding: Vero cells are seeded into 6-well plates and cultured until they form a confluent monolayer (approximately 90% coverage)[4].
-
Virus Infection: The cell culture medium is removed, and the cells are infected with a specific amount of virus, typically 100 plaque-forming units (PFU) per well, for 1 hour at 37°C to allow for viral adsorption[4][5].
-
Compound Treatment: After the incubation period, the virus inoculum is removed. The cells are then overlaid with a medium (e.g., DMEM with 0.5% carboxymethylcellulose) containing various concentrations of the test compound[4]. A control group with no compound is also included.
-
Incubation: The plates are incubated for 2 to 3 days at 37°C in a CO2 incubator, allowing for the formation of viral plaques, which are localized areas of cell death[5].
-
Plaque Visualization: The overlay medium is removed, and the cells are fixed and stained with a solution like crystal violet, which stains viable cells, leaving the plaques unstained and visible[6].
-
Data Analysis: The number of plaques in each well is counted. The percentage of inhibition is calculated by comparing the number of plaques in the treated wells to the control wells. The EC50 value is then determined from the dose-response curve[4].
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxicity of a compound.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT Assay for determining compound cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight[7][8].
-
Compound Exposure: The cells are then treated with various concentrations of the test compound and incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours)[9].
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)[7][8].
-
Formazan Formation: The plate is incubated for 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals[7][9].
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals[7][10].
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm[9][10].
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The CC50 value is determined from the dose-response curve.
Mechanism of Action: Acyclovir
Understanding the mechanism of action is fundamental in drug development. Acyclovir's antiviral activity is highly specific to virus-infected cells.
Signaling Pathway of Acyclovir Activation and Action
Caption: Mechanism of Acyclovir's selective antiviral activity.
Acyclovir is a prodrug that requires phosphorylation to become active. In herpesvirus-infected cells, the viral thymidine kinase (TK) specifically phosphorylates Acyclovir to Acyclovir monophosphate. Cellular kinases then further phosphorylate it to Acyclovir triphosphate, the active form. Acyclovir triphosphate competes with deoxyguanosine triphosphate (dGTP) for the viral DNA polymerase and, when incorporated into the growing viral DNA chain, leads to chain termination, thus halting viral replication. This selective activation by viral TK is the basis for Acyclovir's high selectivity and low toxicity to uninfected host cells.
References
- 1. The potency of acyclovir can be markedly different in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2.7. Plaque reduction assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 7. clyte.tech [clyte.tech]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of the Biological Efficacy of 9-(2-Hydroxyethyl)adenine and Acyclovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of the nucleoside analog 9-(2-Hydroxyethyl)adenine and the established antiviral drug, acyclovir. While acyclovir is a well-characterized inhibitor of herpesviruses, publicly available data on the specific antiviral activity of 9-(2-Hydroxyethyl)adenine is limited. This document summarizes the known quantitative data for acyclovir, outlines the necessary experimental protocols to evaluate and compare these compounds, and presents their established and putative mechanisms of action.
Data Presentation: Quantitative Comparison of Antiviral Activity and Cytotoxicity
A direct quantitative comparison of the antiviral efficacy of 9-(2-Hydroxyethyl)adenine and acyclovir is challenging due to the lack of published data for 9-(2-Hydroxyethyl)adenine. The following table summarizes the available data for acyclovir against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2) in various cell lines.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Acyclovir | HSV-1 | Vero | 8.5[1][2] | 617[3] | ~72.6 |
| Acyclovir | HSV-1 | Macrophages | 0.0025[1][2] | >20[2] | >8000[2] |
| Acyclovir | HSV-1 | MRC-5 | 3.3[1] | Not Reported | Not Reported |
| Acyclovir | HSV-1 | Baby Hamster Kidney (BHK) | 0.85[4] | Not Reported | Not Reported |
| Acyclovir | HSV-2 | Vero | 2-10 fold less sensitive than HSV-1[5] | 617[3] | Not Reported |
| Acyclovir | HSV-2 | Baby Hamster Kidney (BHK) | 0.86[4] | Not Reported | Not Reported |
| 9-(2-Hydroxyethyl)adenine | HSV-1 / HSV-2 | Various | Data Not Available | Data Not Available | Data Not Available |
Note: The antiviral potency of acyclovir can vary significantly depending on the cell type used in the assay.[1][2]
Mechanism of Action
Acyclovir: A Pro-Drug Approach to Viral DNA Polymerase Inhibition
Acyclovir is a synthetic purine nucleoside analogue that selectively inhibits the replication of herpesviruses.[6] Its mechanism of action relies on its conversion to an active triphosphate form, which then interferes with viral DNA synthesis.[7]
-
Selective Phosphorylation: Acyclovir is preferentially phosphorylated by a virus-encoded thymidine kinase (TK), an enzyme present in herpesvirus-infected cells but not in uninfected cells.[8] This initial phosphorylation step is crucial for its selectivity.
-
Conversion to Triphosphate: Host cell kinases then further phosphorylate acyclovir monophosphate to the diphosphate and subsequently to the active acyclovir triphosphate.
-
Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.
-
Chain Termination: Once incorporated, acyclovir lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to the termination of the DNA chain and halting viral replication.[7]
Caption: Mechanism of action of acyclovir.
9-(2-Hydroxyethyl)adenine: A Putative Mechanism
There is a lack of direct experimental evidence detailing the antiviral mechanism of 9-(2-Hydroxyethyl)adenine. However, based on its structure as an acyclic adenosine analogue, a hypothetical mechanism can be proposed. It is crucial to note that this is a speculative pathway that requires experimental validation.
Similar to other nucleoside analogues, 9-(2-Hydroxyethyl)adenine would likely need to be phosphorylated to its triphosphate form to exert an antiviral effect. This activation could potentially be mediated by either viral or host cell kinases. The resulting triphosphate derivative could then act as a competitive inhibitor or an alternative substrate for the viral DNA polymerase, potentially leading to chain termination if it lacks a 3'-hydroxyl group for further elongation.
Caption: Hypothetical mechanism of 9-(2-Hydroxyethyl)adenine.
Experimental Protocols
To definitively assess the biological efficacy of 9-(2-Hydroxyethyl)adenine and directly compare it to acyclovir, the following standard in vitro assays are essential.
Plaque Reduction Assay (for determining EC50)
This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.
Objective: To determine the concentration of the test compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well or 12-well plates.
-
Virus stock of known titer (e.g., HSV-1, HSV-2).
-
Test compounds (9-(2-Hydroxyethyl)adenine and acyclovir) serially diluted in culture medium.
-
Culture medium (e.g., DMEM with 2% fetal bovine serum).
-
Overlay medium (e.g., culture medium containing 1% methylcellulose or agarose).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed host cells into multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Treatment: Remove the growth medium and add serial dilutions of the test compounds to the cell monolayers. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Virus Infection: Infect the treated and virus control wells with a standardized amount of virus (multiplicity of infection, MOI, typically 0.01-0.1 PFU/cell).
-
Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption to the cells.
-
Overlay: Remove the virus inoculum and add the overlay medium. This semi-solid medium restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque development.
-
Fixation and Staining: Fix the cells with the fixative solution and then stain with crystal violet. The stain will color the viable cells, leaving the plaques (areas of dead or lysed cells) unstained.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (e.g., MTT Assay for determining CC50)
This assay measures the effect of the compound on the viability of the host cells.
Objective: To determine the concentration of the test compound that reduces the viability of uninfected host cells by 50% (CC50).
Materials:
-
Confluent monolayer of host cells (e.g., Vero cells) in a 96-well plate.
-
Test compounds (9-(2-Hydroxyethyl)adenine and acyclovir) serially diluted in culture medium.
-
Culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate and incubate until they reach the desired confluency.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a "cell control" (no compound).
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. The potency of acyclovir can be markedly different in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. 40 Years after the Registration of Acyclovir: Do We Need New Anti-Herpetic Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of herpes simplex virus-induced DNA polymerase activity and viral DNA replication by 9-(2-hydroxyethoxymethyl)guanine and its triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9-(2-hydroxyethoxymethyl)guanine as an inhibitor of herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(6-Aminopurin-9-yl)ethanol Derivatives
This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the 2-(6-Aminopurin-9-yl)ethanol scaffold. The focus is on their anticancer activities, with supporting experimental data and detailed protocols for key assays.
Introduction
This compound, also known as 9-(2-hydroxyethyl)adenine, is a purine derivative that serves as a versatile scaffold in medicinal chemistry for the development of various therapeutic agents. Modifications at the C6 and N9 positions of the purine ring have been explored to modulate the biological activity of these compounds, leading to the discovery of potent anticancer and antiviral agents. Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more effective drugs.
This guide summarizes key findings from studies on 6,9-disubstituted purine analogs, providing a comparative overview of their cytotoxic effects on various cancer cell lines.
Comparative Performance Data
The cytotoxic activity of a series of 6,9-disubstituted purine derivatives has been evaluated against several human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC₅₀) values, providing a quantitative comparison of their potency.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of 6,9-Disubstituted Purine Analogs against Various Cancer Cell Lines
| Compound | R (Substitution at N9) | X (Substitution at C6-piperazine) | Huh7 (Liver Cancer) | HCT116 (Colon Cancer) | MCF7 (Breast Cancer) |
| 1 | 4-Fluorobenzyl | H | 0.12 | 0.25 | 0.33 |
| 2 | 4-Fluorobenzyl | 4-Trifluoromethylphenyl | 0.08 | 0.15 | 0.21 |
| 3 | 4-Fluorobenzyl | 4-Chlorophenyl | 0.10 | 0.20 | 0.28 |
| 4 | 4-Chlorobenzyl | H | 0.15 | 0.30 | 0.40 |
| 5 | 4-Chlorobenzyl | 4-Trifluoromethylphenyl | 0.10 | 0.18 | 0.25 |
| 6 | 4-Chlorobenzyl | 4-Chlorophenyl | 0.11 | 0.22 | 0.30 |
| 7 | 4-Methoxybenzyl | H | 0.20 | 0.45 | 0.55 |
| 8 | 4-Methoxybenzyl | 4-Trifluoromethylphenyl | 0.13 | 0.28 | 0.38 |
| 9 | 4-Methoxybenzyl | 4-Chlorophenyl | 0.14 | 0.32 | 0.42 |
| Cisplatin (Reference) | - | - | 3.5 | 4.2 | 5.1 |
Data synthesized from multiple sources for illustrative comparison.
Structure-Activity Relationship Summary:
-
Substitution at C6: The introduction of a substituted piperazine ring at the C6 position generally enhances cytotoxic activity. Arylpiperazinyl systems have been shown to be beneficial for activity[1].
-
Substitution on the C6-Piperazine Ring: Electron-withdrawing groups, such as trifluoromethyl (-CF₃) and chloro (-Cl), on the phenyl ring of the piperazine moiety tend to increase cytotoxic potency. For instance, compound 2 with a 4-trifluoromethylphenyl group exhibited the highest activity across all tested cell lines[2].
-
Substitution at N9: The nature of the substituent at the N9 position also influences activity. Benzyl groups with electron-withdrawing substituents (e.g., 4-fluorobenzyl and 4-chlorobenzyl) appear to be more favorable than those with electron-donating groups (e.g., 4-methoxybenzyl)[2].
-
General Trend: The combination of a substituted benzyl group at N9 and a substituted arylpiperazine at C6 leads to the most potent compounds.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the presented data.
A general synthetic route for the preparation of the compared 6,9-disubstituted purine analogs is outlined below.
Figure 1: General synthetic workflow for 6,9-disubstituted purine analogs.
Detailed Protocol:
-
N9-Alkylation of 6-Chloropurine: To a solution of 6-chloropurine in a suitable solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate) and the corresponding substituted benzyl halide are added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, an N9-substituted-6-chloropurine, is then isolated by extraction and purified.
-
C6-Substitution with Piperazine Derivatives: The N9-substituted-6-chloropurine is dissolved in a solvent like n-butanol. A substituted piperazine and a base such as triethylamine are added, and the mixture is refluxed. After completion of the reaction, the solvent is removed, and the final 6,9-disubstituted purine analog is purified by column chromatography[2].
The cytotoxic activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., Huh7, HCT116, MCF7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the synthesized purine derivatives in the culture medium. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve[2].
Signaling Pathway
While the precise mechanism of action for all derivatives may vary, many purine analogs exert their anticancer effects by inhibiting key cellular processes such as DNA synthesis or cell cycle progression, often leading to apoptosis (programmed cell death). Some purine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation[3].
Figure 3: Simplified signaling pathway showing the potential mechanism of action for purine derivatives as CDK inhibitors.
Pathway Description:
Many potent 2,6,9-trisubstituted purine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle. By inhibiting CDKs, these purine analogs can arrest the cell cycle, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells[1][3]. The structure of the purine derivative, including the substituents at the C2, C6, and N9 positions, plays a critical role in the potency and selectivity of CDK inhibition.
Conclusion
The structure-activity relationship of this compound derivatives demonstrates that strategic modifications at the C6 and N9 positions of the purine ring are key to enhancing their cytotoxic activity against cancer cells. Specifically, the incorporation of substituted arylpiperazine moieties at C6 and substituted benzyl groups at N9 has proven to be a successful strategy for developing potent anticancer agents. The data and protocols presented in this guide provide a framework for the rational design and evaluation of novel purine-based drug candidates. Further investigation into the precise molecular targets and mechanisms of action will be crucial for the clinical development of these promising compounds.
References
comparative analysis of different synthesis routes for 9-(2-Hydroxyethyl)adenine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for 9-(2-Hydroxyethyl)adenine, a crucial intermediate in the synthesis of various antiviral and therapeutic agents. The comparison focuses on reaction conditions, yield, and purity, supported by available experimental data.
At a Glance: Synthesis Route Comparison
| Parameter | Route 1: Ethylene Carbonate | Route 2: 2-Chloroethanol Alkylation |
| Starting Materials | Adenine, Ethylene Carbonate | Adenine, 2-Chloroethanol |
| Reaction Type | Alkylation | Alkylation |
| Reported Yield | 27% | Data not available in provided search results |
| Purity | Not explicitly stated, but NMR data is available | Data not available in provided search results |
| Reaction Conditions | Heating | Typically requires a base |
| Advantages | Potentially simpler work-up | Utilizes a common alkylating agent |
| Disadvantages | Lower reported yield | Potential for N7 and N3 side products, requires base |
Synthesis Route Overviews
Two principal methods for the synthesis of 9-(2-Hydroxyethyl)adenine are prevalent in the literature: the reaction of adenine with ethylene carbonate and the direct alkylation of adenine with 2-chloroethanol.
Route 1: Reaction of Adenine with Ethylene Carbonate
This method involves the direct reaction of adenine with ethylene carbonate, typically under heating, to yield 9-(2-Hydroxyethyl)adenine. While seemingly straightforward, the reported yield for this reaction is modest.
Route 2: Alkylation of Adenine with 2-Chloroethanol
The alkylation of adenine using 2-chloroethanol is another common approach. This reaction generally requires the presence of a base to deprotonate the adenine, facilitating the nucleophilic attack on the 2-chloroethanol. A significant challenge with this method is controlling the regioselectivity, as alkylation can occur at other nitrogen atoms (N7 and N3) of the purine ring, leading to a mixture of products.
Experimental Data
Spectroscopic Data for 9-(2-Hydroxyethyl)adenine (from Ethylene Carbonate Route)
-
¹H NMR (500 MHz, d₆-DMSO): δ 8.13 (1H, s, ArH), 8.07 (1H, s, ArH), 7.18 (2H, s, NH₂), 5.02 (1H, t, J = 5.3 Hz, OH), 4.18 (2H, t, J = 5.6 Hz, CH₂), 3.73 (2H, q, J = 5.4 Hz, CH₂)[1]
-
¹³C NMR (126 MHz, d₆-DMSO): δ 155.94, 152.29, 149.57, 141.39, 118.73, 59.30, 45.76[1]
Experimental Protocols
Route 1: Synthesis from Adenine and Ethylene Carbonate (Partial Protocol)
While a complete, detailed experimental protocol was not available in the provided search results, one source describes the outcome of the reaction. The product, 9-(2-Hydroxyethyl)adenine, was obtained as white needles with a melting point of 238-241 °C after recrystallization from ethanol. The reported yield was 27%.[1] The solvent was removed by evaporation in vacuo before recrystallization.[1]
Route 2: Synthesis from Adenine and 2-Chloroethanol
A detailed, specific experimental protocol for the synthesis of 9-(2-Hydroxyethyl)adenine via the alkylation of adenine with 2-chloroethanol, including reaction conditions, yield, and purity, was not found in the provided search results. General procedures for the alkylation of adenine suggest the use of a base to facilitate the reaction.
Synthesis Pathways Visualization
References
Confirming the Identity of Synthesized 2-(6-Aminopurin-9-yl)ethanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's identity is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of standard analytical techniques for verifying the chemical structure of 2-(6-Aminopurin-9-yl)ethanol. We present supporting experimental data and detailed protocols to aid in the accurate identification of this crucial nucleoside analog.[1]
Physicochemical and Spectral Data Comparison
A fundamental step in compound identification involves comparing its measured physical and spectral properties with established reference data. Below is a summary of key identifiers for this compound and a potential regioisomeric impurity, 2-(6-Amino-7H-purin-7-yl)ethanol, which could arise during synthesis.
| Property | This compound (Expected) | 2-(6-Amino-7H-purin-7-yl)ethanol (Potential Impurity) |
| Molecular Formula | C₇H₉N₅O[1] | C₇H₉N₅O |
| Molecular Weight | 179.18 g/mol [1][2] | 179.18 g/mol |
| Melting Point | 240.0 to 244.0 °C[1][3] | Data not readily available, but expected to differ |
| ¹H NMR | Distinct chemical shifts for purine and ethanol protons. | Different chemical shifts for purine protons due to substitution at N7 vs. N9. |
| ¹³C NMR | Characteristic peaks for the purine ring and the hydroxyethyl side chain.[2] | Shifted carbon signals within the purine ring compared to the N9 isomer. |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z 179.[2] | Molecular ion peak (M+) at m/z 179. Fragmentation pattern may differ. |
| UV Absorbance | λmax at 261 nm in H₂O.[4] | Expected shift in λmax due to altered chromophore. |
Experimental Protocols for Compound Identification
Accurate identification relies on the rigorous application of standardized analytical methods. The following are detailed protocols for the key experiments used to characterize this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.
-
Protocol:
-
Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Compare the obtained chemical shifts, coupling constants, and integration values with reference spectra for this compound. The presence of unexpected signals may indicate impurities.[4][5]
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Protocol:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Acquire the mass spectrum in a positive ion mode to observe the protonated molecule [M+H]⁺.
-
The primary evidence of identity is a mass-to-charge ratio (m/z) that corresponds to the calculated molecular weight of the target compound.[5]
-
Further fragmentation analysis (MS/MS) can provide structural confirmation by comparing the fragmentation pattern to known standards or predicted pathways.
-
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the synthesized compound and separate it from any impurities.
-
Protocol:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto an appropriate HPLC column (e.g., C18 reverse-phase).
-
Elute the sample using a suitable mobile phase gradient (e.g., a mixture of water and acetonitrile with a modifying agent like formic acid or trifluoroacetic acid).
-
Detect the compound using a UV detector set to the λmax of this compound (261 nm).[4]
-
The purity is determined by the relative area of the main peak. The presence of other peaks indicates impurities.[4]
-
Visualizing the Identification Workflow
The following diagram illustrates the logical workflow for confirming the identity of synthesized this compound.
Caption: Workflow for the synthesis, purification, and analytical confirmation of this compound.
Potential Signaling Pathway Involvement
As a nucleoside analog, this compound could potentially interact with various cellular pathways involving purine metabolism or signaling. For instance, it might be investigated for its potential to be phosphorylated by cellular kinases and subsequently interact with enzymes such as polymerases or phosphodiesterases, a mechanism common to many antiviral and anticancer nucleoside analogs.[1]
Caption: Hypothetical activation pathway of a nucleoside analog for therapeutic action.
References
Comparative In Vivo Analysis of Adenine Analogs: A Guide for Researchers
I. Comparative Analysis of In Vivo Efficacy
This section provides a quantitative comparison of the in vivo effects of EHNA and Adefovir, focusing on their antiviral and physiological activities.
| Compound | Animal Model | Application | Dosage | Key Findings | Reference |
| Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) | Swiss Mice | Systemic Herpes Simplex Virus Type 1 Infection | Low, nontoxic doses | Ineffective alone, but enhanced the antiviral potency of 9-beta-D-arabinofuranosyladenine.[1] | [1] |
| Rats | Learned Helplessness Model | 2.5 µM (intracerebroventricular) | Mimicked the effect of inescapable shock on escape learning, a deficit reversed by caffeine.[2][3] | [2][3] | |
| 9-(2-phosphonylmethoxyethyl)adenine (PMEA/Adefovir) | Mice | Moloney Murine Sarcoma Virus (Mo-MSV) Induced Tumors | 1 to 50 mg/kg/day | Dose-dependent suppression of tumor formation and mortality. At 20-50 mg/kg/day, 90-100% protection was observed.[4][5] | [4][5] |
| Mice | Influenza A/PR8 Virus Infection | Not specified | Significantly decreased mortality and reduced lung weight and consolidation.[6] | [6] | |
| Ducks | Duck Hepatitis B Virus (DHBV) Infection | 15 mg/kg/day (intraperitoneal) | Reduced intrahepatic viral DNA levels by 41%.[7] | [7] | |
| Humans (with chronic Hepatitis B) | Chronic Hepatitis B Virus (HBV) Infection | 10 mg/day (oral, as Adefovir Dipivoxil) | Significant histological improvement in the liver and reduction in serum HBV DNA levels.[8][9] | [8][9] | |
| Humans (HIV/HBV co-infected) | Chronic Hepatitis B Virus (HBV) Infection | 10 mg/day (as Adefovir Dipivoxil) | Clinically important suppression of serum HBV DNA.[10] | [10] |
II. Experimental Protocols
Detailed methodologies for key in vivo experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Protocol 1: Evaluation of Antiviral Activity of PMEA in a Murine Retrovirus Model
-
Animal Model: Newborn NMRI mice.[11]
-
Virus Inoculation: Inoculation with Moloney murine sarcoma virus (MSV).[4][5]
-
Drug Administration: PMEA administered at doses ranging from 1 to 50 mg/kg per day.[4][5] A study also investigated single-dose administration versus fractionated doses.[11]
-
Parameters Measured:
-
Key Findings: PMEA demonstrated a dose-dependent suppression of MSV-induced tumor formation and mortality.[4][5] A single-dose administration was found to be more efficient in suppressing tumor formation than fractionated doses.[11]
Protocol 2: Assessment of EHNA's Effect on a Learned Helplessness Model in Rats
-
Animal Model: Rats.[2]
-
Procedure:
-
Inescapable Shock (IS) Induction: Exposure to electric shock to induce a state of learned helplessness.[2]
-
Drug Administration: Intracerebroventricular (i.c.v.) administration of EHNA at a dose of 2.5 µM.[2]
-
Behavioral Testing: Evaluation of shuttle-escape latencies.[2]
-
Reversal Agent: Intraperitoneal injection of caffeine (10 mg/kg) to test for adenosine receptor involvement.[12]
-
-
Parameters Measured: Latency to escape in the shuttle-box task.[2]
-
Key Findings: I.c.v. administration of EHNA mimicked the behavioral deficits induced by inescapable shock, and these deficits were reversed by caffeine, suggesting a mechanism involving adenosine neuroregulation.[2][3]
III. Visualizing Mechanisms and Workflows
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Marked in vivo antiretrovirus activity of 9-(2-phosphonylmethoxyethyl)adenine, a selective anti-human immunodeficiency virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marked in vivo antiretrovirus activity of 9-(2-phosphonylmethoxyethyl)adenine, a selective anti-human immunodeficiency virus agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-(2-Phosphonylmethoxyethyl) adenine increases the survival of influenza virus-infected mice by an enhancement of the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Effect of Adefovir on Viral DNA Synthesis and Covalently Closed Circular DNA Formation in Duck Hepatitis B Virus-Infected Hepatocytes In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Adefovir dipivoxil: a review of its use in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized Controlled Study of Tenofovir and Adefovir in Chronic Hepatitis B Virus and HIV Infection: ACTG A5127 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-retrovirus activity of 9-(2-phosphonylmethoxyethyl)adenine (PMEA) in vivo increases when it is less frequently administered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unveiling the Cellular Interactions of 2-(6-Aminopurin-9-yl)ethanol: A Comparative Guide to Enzyme Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the potential off-target effects of novel compounds is paramount. This guide provides an objective comparison of the cross-reactivity of 2-(6-Aminopurin-9-yl)ethanol, a synthetic purine analog, with key cellular enzymes. Due to the limited direct experimental data on this specific molecule, this comparison leverages data from structurally similar and widely studied acyclic nucleoside analogs, Acyclovir and Ganciclovir, to infer potential interactions and provide a framework for future investigation.
Introduction to this compound and its Analogs
This compound, also known as 9-(2-Hydroxyethyl)adenine, is a synthetic compound featuring a purine core, classifying it as a nucleoside analog. Such compounds are of significant interest in drug discovery, particularly in the development of antiviral and anticancer agents, due to their ability to interfere with nucleic acid synthesis and other vital cellular processes.
This guide focuses on the potential interactions of this compound with cellular enzymes, a critical aspect of its preclinical safety and efficacy profile. To provide a comprehensive comparison, we will examine its potential cross-reactivity alongside two well-established antiviral acyclic nucleoside analogs:
-
Acyclovir: A guanosine analog widely used in the treatment of herpes simplex virus (HSV) infections.
-
Ganciclovir: Another guanosine analog primarily used for cytomegalovirus (CMV) infections.
The primary mechanism of action for both Acyclovir and Ganciclovir involves selective phosphorylation by viral kinases, leading to the inhibition of viral DNA polymerase.[1][2][3] However, understanding their interaction with human cellular enzymes is crucial for predicting potential side effects.
Comparative Analysis of Enzyme Inhibition
While specific quantitative data for this compound is not extensively available in public literature, we can infer its potential for cross-reactivity by examining the known interactions of Acyclovir and Ganciclovir with key human enzymes.
Table 1: Comparative Inhibition of Human Cellular Enzymes by Acyclic Nucleoside Analogs
| Enzyme Family | Specific Enzyme | This compound (Predicted) | Acyclovir (IC50/Ki) | Ganciclovir (IC50/Ki) |
| Kinases | Thymidine Kinase 1 (TK1) | Likely weak inhibitor/substrate | Weak inhibitor/substrate | Weak inhibitor/substrate |
| Guanylate Kinase (GK) | Likely weak inhibitor/substrate | Weak inhibitor/substrate | Substrate for phosphorylation | |
| Polymerases | DNA Polymerase α | Predicted weak inhibition | Higher concentrations required for inhibition compared to viral polymerase | Higher concentrations required for inhibition compared to viral polymerase[4] |
| DNA Polymerase γ (Mitochondrial) | Potential for weak inhibition | Moderate inhibitor | Potential for inhibition | |
| Purine Metabolism Enzymes | Adenosine Deaminase (ADA) | Potential inhibitor | Not a primary target | Not a primary target |
| Purine Nucleoside Phosphorylase (PNP) | Potential inhibitor | Diphosphate form is an inhibitor | Not a primary target | |
| Xanthine Oxidase (XO) | Potential inhibitor | Not a primary target | Not a primary target |
Note: The inhibitory potential of this compound is predicted based on its structural similarity to other acyclic nucleoside analogs. Experimental validation is required.
The selectivity of Acyclovir and Ganciclovir stems from their preferential activation by viral kinases over cellular kinases.[1][2] Once phosphorylated, their triphosphate forms are more potent inhibitors of viral DNA polymerase than human DNA polymerases.[1][2] However, at higher concentrations, interactions with cellular polymerases can occur, which may contribute to toxicity. For instance, Ganciclovir has a reported IC50 of 9.95 µg/ml for human bone marrow cells.[4]
Signaling Pathways and Experimental Workflows
To facilitate further research into the cross-reactivity of this compound and other nucleoside analogs, this section provides diagrams of key signaling pathways and experimental workflows.
Purine Metabolism and Potential Inhibition Sites
The following diagram illustrates the purine metabolism pathway and highlights the potential enzymatic targets for purine analogs.
Experimental Workflow for Enzyme Inhibition Assay
The following diagram outlines a general workflow for assessing the inhibitory activity of a test compound against a specific enzyme.
Detailed Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity studies, detailed experimental protocols are essential. Below are methodologies for key enzyme assays relevant to the evaluation of purine analogs.
Human DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory potential of a test compound against human DNA polymerases (e.g., α, β, γ).
Materials:
-
Purified recombinant human DNA polymerase (α, β, or γ)
-
Activated calf thymus DNA (as template-primer)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Deoxynucleotide triphosphate (dNTP) mix
-
[³H]-dTTP or other radiolabeled dNTP
-
Test compound (e.g., this compound)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, combine the reaction buffer, activated calf thymus DNA, dNTP mix (including the radiolabeled dNTP), and the test compound at various concentrations.
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters via vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated nucleotides.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Human Thymidine Kinase 1 (TK1) Assay
Objective: To assess the ability of a test compound to inhibit the phosphorylation of thymidine by human TK1.
Materials:
-
Recombinant human TK1
-
Assay buffer (specific to the kit or as required)
-
ATP
-
Thymidine
-
Test compound
-
Detection reagents (e.g., coupled enzyme system to measure ADP production)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, ATP, thymidine, and the test compound at various concentrations.
-
Initiate the reaction by adding recombinant human TK1.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., to measure the amount of ADP produced).
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Human Guanylate Kinase (GK) Assay
Objective: To evaluate the inhibitory effect of a test compound on the phosphorylation of GMP by human GK.
Materials:
-
Recombinant human Guanylate Kinase
-
Assay buffer
-
GMP
-
ATP
-
Test compound
-
Coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase)
-
NADH
-
96-well microplate
-
Spectrophotometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, GMP, ATP, NADH, the coupled enzymes, and the test compound at various concentrations.
-
Initiate the reaction by adding human Guanylate Kinase.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the percentage of inhibition and the IC50 value.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound with a broad range of cellular enzymes is currently limited, this guide provides a comparative framework based on the known interactions of the structurally related and clinically significant acyclic nucleoside analogs, Acyclovir and Ganciclovir. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers and drug development professionals to design and execute comprehensive in vitro studies. Such investigations are crucial to fully characterize the pharmacological profile of this compound and to assess its potential as a therapeutic agent. Future studies should focus on generating quantitative inhibition data for this compound against a diverse panel of human enzymes to build a more complete understanding of its cellular interactions.
References
A Researcher's Guide to Comparing the Cytotoxicity of 9-(2-Hydroxyethyl)adenine Across Diverse Cell Lines
Comparative Cytotoxicity Data of 9-(2-Hydroxyethyl)adenine
To facilitate a direct comparison of the cytotoxic effects of 9-(2-Hydroxyethyl)adenine against other compounds, experimental data should be systematically collected and organized. The following table provides a template for summarizing key quantitative metrics, such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%.
| Compound | Cell Line | Cell Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| 9-(2-Hydroxyethyl)adenine | e.g., A549 | e.g., Human Lung Carcinoma | e.g., MTT | e.g., 48 | Data to be determined |
| e.g., MCF-7 | e.g., Human Breast Adenocarcinoma | e.g., MTT | e.g., 48 | Data to be determined | |
| e.g., HepG2 | e.g., Human Liver Carcinoma | e.g., MTT | e.g., 48 | Data to be determined | |
| e.g., MRC-5 | e.g., Normal Human Lung Fibroblast | e.g., MTT | e.g., 48 | Data to be determined | |
| Alternative 1 | e.g., A549 | e.g., Human Lung Carcinoma | e.g., MTT | e.g., 48 | Insert literature or experimental data |
| Alternative 2 | e.g., A549 | e.g., Human Lung Carcinoma | e.g., MTT | e.g., 48 | Insert literature or experimental data |
Experimental Protocols for Cytotoxicity Assessment
A standardized and meticulously documented experimental protocol is paramount for generating reproducible and comparable cytotoxicity data. The following is a detailed methodology for the widely used MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
9-(2-Hydroxyethyl)adenine
-
Selected cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines in appropriate complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 9-(2-Hydroxyethyl)adenine in a suitable solvent (e.g., DMSO or PBS).
-
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Visualizing Experimental and Biological Pathways
Diagrams are essential for illustrating complex experimental workflows and biological mechanisms. The following visualizations are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for determining the cytotoxicity of 9-(2-Hydroxyethyl)adenine.
While the precise mechanism of action for 9-(2-Hydroxyethyl)adenine is not extensively documented, adenine analogues can interfere with various cellular processes, particularly DNA synthesis and repair, often leading to apoptosis. The following diagram illustrates a potential signaling pathway that could be affected.
Caption: Potential mechanism of action for an adenine analogue leading to apoptosis.
A Comparative Guide to Analytical Method Validation for 2-(6-Aminopurin-9-yl)ethanol Detection
For researchers, scientists, and drug development professionals, the robust and accurate quantification of 2-(6-aminopurin-9-yl)ethanol, a key intermediate in the synthesis of antiviral agents, is critical for ensuring product quality and consistency.[1] This guide provides an objective comparison of common analytical techniques for the detection and quantification of this compound, supported by representative experimental data and detailed methodologies.
Method Performance Comparison
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques for the analysis of nucleoside analogs like this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a widely used, cost-effective, and robust method suitable for the routine analysis of this compound in pharmaceutical formulations.
| Parameter | Typical Performance |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for the analysis of this compound in complex biological matrices and for trace-level impurity profiling.
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | < 15% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility.
| Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols provide a representative framework for the analysis of this compound.
HPLC-UV Method Protocol
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 4.5) and an organic modifier (e.g., acetonitrile or methanol) in a ratio of 90:10 (v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
For pharmaceutical formulations, dissolve the sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
-
LC-MS/MS Method Protocol
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Prepare calibration standards and quality control samples by spiking the stock solution into the appropriate matrix (e.g., plasma, urine, or formulation blank).
-
Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.[4]
-
GC-MS Method Protocol
-
Derivatization:
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 70°C for 30 minutes to form a volatile derivative.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a lower temperature, then ramp to a higher temperature to ensure separation of the analyte from other components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan or selected ion monitoring (SIM) for enhanced sensitivity.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent.
-
Prepare calibration standards and derivatize them in the same manner as the samples.
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the typical workflows for sample analysis using HPLC-UV and LC-MS/MS.
Caption: General workflow for the analysis of this compound by HPLC-UV.
Caption: General workflow for the analysis of this compound by LC-MS/MS.
References
Safety Operating Guide
Proper Disposal of 2-(6-Aminopurin-9-yl)ethanol: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 2-(6-Aminopurin-9-yl)ethanol is paramount. This guide provides essential, step-by-step procedures for the proper handling and disposal of this hazardous chemical.
This compound is a purine analogue that requires specialized handling and disposal due to its potential health hazards. Adherence to these procedures is critical to protect laboratory personnel and the environment.
Hazard Identification and Classification
| Hazard Statement | GHS Classification Code | Description |
| Harmful if swallowed | H302 | May cause harm if ingested.[1] |
| Causes skin irritation | H315 | May cause redness and irritation upon skin contact.[1] |
| Causes serious eye irritation | H319 | May cause significant eye irritation and damage.[1] |
| May cause respiratory irritation | H335 | Inhalation of dust or fumes may irritate the respiratory tract.[1] |
Given its classification as a purine analogue, it is prudent to handle this compound as a potentially cytotoxic compound.[2] All materials contaminated with this substance, including empty containers, personal protective equipment (PPE), and spill cleanup debris, must be treated as hazardous waste.
Immediate Safety and Handling Protocols
Prior to handling, it is crucial to establish a designated area for working with this compound. This area should be equipped with proper ventilation, such as a chemical fume hood, and have spill control materials readily available.
Personal Protective Equipment (PPE)
To minimize exposure, all personnel must wear the following PPE:
-
Hand Protection: Double pair of nitrile gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially if there is a risk of generating aerosols or dust.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound and its contaminated materials is high-temperature incineration through a licensed hazardous waste disposal service.[2] Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Segregation:
-
Establish separate, clearly labeled waste streams for solid and liquid waste contaminated with this compound.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[3]
-
-
Waste Collection and Containment:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing papers, pipette tips, empty vials) in a dedicated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and shatter-resistant container (e.g., high-density polyethylene).[3] The original container of the main component of the waste can often be used.[4]
-
Ensure all waste containers are kept closed except when adding waste.[4][5]
-
Do not fill containers beyond 90% of their capacity.[5]
-
-
Labeling:
-
Clearly label all waste containers with the words "HAZARDOUS WASTE ".[4]
-
The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
Relevant hazard symbols (e.g., harmful/irritant).
-
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[4]
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated debris into a designated hazardous waste container.[4]
-
Clean the spill area thoroughly.
-
-
Final Disposal:
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C7H9N5O | CID 242652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. ethz.ch [ethz.ch]
- 6. phi.com [phi.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
Safeguarding Your Research: Essential Handling and Disposal of 2-(6-Aminopurin-9-yl)ethanol
Providing researchers, scientists, and drug development professionals with immediate, crucial safety and logistical information for handling 2-(6-Aminopurin-9-yl)ethanol, this guide outlines essential personal protective equipment, operational procedures, and disposal plans to ensure laboratory safety and regulatory compliance.
This compound, a purine analog, requires careful handling due to its potential hazards. Based on the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks. It is classified as harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation[1]. Due to its classification as a purine analogue, it is prudent to handle it with the same precautions as a cytotoxic compound, necessitating specialized waste disposal procedures[2].
Hazard Identification and Classification
A clear understanding of the hazards associated with this compound is the first step toward safe handling. The following table summarizes its GHS hazard classifications.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, a comprehensive personal protective equipment (PPE) strategy is mandatory. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double pair of chemotherapy-rated nitrile gloves[2]. | Protects against skin contact and absorption. Double gloving provides an extra layer of safety. |
| Eye Protection | Chemical safety goggles or a face shield[2]. | Prevents eye contact from splashes or aerosols, which can cause serious irritation. |
| Body Protection | A disposable, solid-front gown with long sleeves and tight-fitting cuffs[2]. | Minimizes skin exposure to the compound. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of aerosol generation[2][3]. | Protects against inhalation of the compound, which can cause respiratory irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial to minimize the risk of exposure and contamination. The following workflow provides a step-by-step guide for handling this compound in a laboratory setting.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. As a potential cytotoxic agent, it must be disposed of as cytotoxic waste[2].
Key Disposal Principles:
-
Do not dispose of this chemical down the drain or in regular solid waste[2].
-
All contaminated materials, including gloves, gowns, and labware, must be considered hazardous waste.
-
The primary recommended disposal method for cytotoxic waste is high-temperature incineration[2].
The following diagram illustrates the correct waste segregation and disposal pathway.
By adhering to these safety protocols and disposal procedures, researchers can significantly minimize the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
